molecular formula C43H68N14O8 B10848760 For-RYYRIK-NH2

For-RYYRIK-NH2

Cat. No.: B10848760
M. Wt: 909.1 g/mol
InChI Key: ZABHXVCIKRRWGE-OLPQHFNPSA-N
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Description

For-RYYRIK-NH2 is a useful research compound. Its molecular formula is C43H68N14O8 and its molecular weight is 909.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H68N14O8

Molecular Weight

909.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ZABHXVCIKRRWGE-OLPQHFNPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O

Origin of Product

United States

Foundational & Exploratory

Comparative Pharmacology of N-Capped Nociceptin Analogs: For-RYYRIK-NH2 vs. Ac-RYYRIK-NH2

[1][2][3][4]

Executive Summary

The hexapeptide sequence Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 (RYYRIK-NH2) represents a core scaffold for probing the Nociceptin (NOP) receptor, a non-opioid branch of the opioid receptor family. The pharmacological utility of this scaffold is dictated entirely by N-terminal capping .

  • Ac-RYYRIK-NH2 is the industry-standard partial agonist/antagonist . It exhibits a "paradoxical" profile: acting as a competitive antagonist in specific in vitro assays (e.g., GTP

    
    S binding in brain membranes) while displaying agonist efficacy in in vivo locomotor assays.[1][2]
    
  • This compound is a highly specialized analog optimized for binding affinity . Structure-Activity Relationship (SAR) studies reveal that the formyl group (For-) provides a superior steric fit within the NOP receptor's binding pocket compared to the acetyl group, rendering it equipotent to the endogenous ligand Nociceptin in displacement assays.

This guide details the mechanistic divergence, structural logic, and experimental protocols required to utilize these ligands effectively.

Molecular Pharmacology & SAR Logic

The N-Terminal "Switch"

The NOP receptor possesses a hydrophobic binding pocket distinct from classical opioid receptors (MOP, DOP, KOP). The N-terminus of the ligand is the primary driver of affinity and activation.

FeatureThis compound Ac-RYYRIK-NH2 H-RYYRIK-NH2 (Uncapped)
N-Cap Group Formyl (

)
Acetyl (

)
Free Amine (

)
Steric Size Minimal (Optimized)Small (Standard)N/A (Charged)
Binding Affinity (

)
~0.6 nM (High)~1.5 nM (High)>200 nM (Low)
Primary Utility Affinity ReferenceFunctional Probe (Partial Agonist)Negative Control
Receptor Interaction Perfect hydrophobic pocket fillGood fit; slight steric penaltyElectrostatic clash / Loss of H-bond
Mechanistic Divergence

Ac-RYYRIK-NH2 (The Functional Probe): This ligand is defined by its efficacy (


)
  • In Antagonism Mode: In rat brain membranes, it inhibits Nociceptin-induced G-protein activation.[2] It effectively "locks" the receptor without triggering the full conformational change required for maximal

    
     coupling.
    
  • In Agonism Mode: In high-receptor-reserve systems (e.g., mouse colon or in vivo locomotor inhibition), it acts as an agonist. This makes it a biased ligand or partial agonist , highly sensitive to the specific tissue environment (receptor density and G-protein availability).

This compound (The Affinity Anchor): Research by Matsushima et al. demonstrated that the Formyl group is the "Goldilocks" modification.

  • Steric Optimization: The acetyl group of Ac-RYYRIK-NH2 is slightly bulkier than the formyl group. The NOP receptor pocket prefers the smaller formyl moiety, resulting in a binding energy almost identical to the endogenous Nociceptin.

  • Causality: The drastic loss of affinity in the uncapped (H-RYYRIK) variant confirms that the amide bond at the N-terminus is not just a protecting group but a critical pharmacophore element interacting with specific receptor residues (likely via hydrogen bonding and hydrophobic packing).

Visualization of Signaling & SAR

N-Terminal Docking Logic

The following diagram illustrates the structural selection process at the NOP receptor binding pocket.

SAR_LogicReceptorNOP Receptor(Hydrophobic N-Pocket)ForThis compound(Formyl Group)Receptor->For Steric Fit: PerfectAcAc-RYYRIK-NH2(Acetyl Group)Receptor->Ac Steric Fit: GoodFreeH-RYYRIK-NH2(Free Amine)Receptor->Free Steric Fit: Poor(Charge Repulsion)Outcome_HighMaximal Affinity(Ki ~ 0.6 nM)For->Outcome_HighOutcome_MedHigh Affinity(Ki ~ 1.5 nM)Ac->Outcome_MedOutcome_LowLoss of Binding(Ki > 200 nM)Free->Outcome_Low

Caption: SAR hierarchy showing the critical role of N-capping size on NOP receptor affinity.

Functional Signaling Pathway

This diagram details the partial agonist pathway utilized by Ac-RYYRIK-NH2.[3]

Signaling_Pathwaycluster_cellIntracellular CascadeLigandAc-RYYRIK-NH2NOPNOP Receptor(GPCR)Ligand->NOP Bind (Ki 1.5nM)G_protGi/o Protein(Heterotrimer)NOP->G_prot Partial Activation(Low Emax)ACAdenylyl CyclaseG_prot->AC InhibitionGTPGTP-gamma-SLoadingG_prot->GTP Agonist AssaycAMPcAMP LevelsAC->cAMP Decrease

Caption: Signal transduction pathway for Ac-RYYRIK-NH2 showing Gi/o coupling and cAMP inhibition.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Membrane Binding Assay

Purpose: To validate the affinity difference between For- and Ac- variants. Self-Validation Step: Include Unlabeled Nociceptin as a positive control (

H-RYYRIK-NH2

Materials:

  • Membranes: CHO cells stably expressing human NOP receptor (hORL-1).

  • Radioligand:

    
    -Nociceptin (or 
    
    
    -Tyr14-Nociceptin).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.5% BSA (critical to prevent peptide adsorption).
    

Workflow:

  • Preparation: Dilute membranes to 10-20

    
    g protein/well.
    
  • Incubation: Mix membranes + Radioligand (0.5 nM) + Competitor (For-RYYRIK or Ac-RYYRIK,

    
     to 
    
    
    M).
  • Equilibrium: Incubate for 60 minutes at 25°C . (Note: Peptides degrade; add protease inhibitors if using brain homogenate).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Expected Result (For-):

      
       nM.[4]
      
    • Expected Result (Ac-):

      
       nM.[1]
      
Protocol B: Functional Assay

Purpose: To determine if the ligand acts as an agonist or antagonist in the specific tissue preparation.

Workflow:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , 1 mM EDTA, 1 mM DTT, 10-50 
    
    
    M GDP
    .
    • Critical Step: The concentration of GDP controls basal noise. Higher GDP lowers basal but reduces signal window.

  • Agonist Mode: Incubate membranes + Ac-RYYRIK-NH2 +

    
     (0.1 nM). Measure increase in radioactivity bound.
    
    • Result: Low stimulation (Partial Agonist) compared to Nociceptin (Full Agonist).

  • Antagonist Mode: Incubate membranes + Fixed Nociceptin (

    
    )  + Increasing Ac-RYYRIK-NH2.
    
    • Result: Dose-dependent inhibition of Nociceptin signal.[5]

References

  • Matsushima, A., et al. (2008). Differential Receptor Recognition by Dmt-Containing Enkephalin Dimers Cross-Linked by Phenylenediamines. Peptide Science, 2007.[3] (Source of this compound binding data).

  • Berger, H., et al. (1999).[8] Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British Journal of Pharmacology, 126(2), 555–558.[8]

    • Gündüz, O., et al. (2006).[5] In vitro and in vivo pharmacological characterization of the nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-ol. European Journal of Pharmacology, 539(1-2), 63-70.

      • Tocris Bioscience. (n.d.).

        An In-depth Technical Guide to the Biological Activity of For-RYYRIK-NH2 in Nociceptin Signaling

        Author: BenchChem Technical Support Team. Date: February 2026

        Authored for Researchers, Scientists, and Drug Development Professionals

        Abstract

        The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, or ORL-1) represents a compelling target for therapeutic intervention in pain, mood disorders, and addiction.[1][2] Unlike classical opioid receptors, NOP receptor agonists can produce potent analgesia with a reduced liability for abuse and respiratory depression.[1][2] The hexapeptide, For-RYYRIK-NH2 (also documented as Ac-RYYRIK-NH2), has emerged as a critical chemical tool for probing this system. Identified from peptide libraries, it exhibits a complex pharmacological profile, acting as a high-affinity NOP receptor ligand with potent, context-dependent antagonist and partial agonist activities.[3][4][5] This guide provides a comprehensive technical overview of the biological activity of this compound, detailing its mechanism of action, summarizing its quantitative pharmacology, and providing detailed protocols for its characterization. We will explore its canonical signaling effects, the intriguing dichotomy of its in vitro versus in vivo actions, and its utility in advancing our understanding of the N/OFQ-NOP system.

        The Nociceptin/Orphanin FQ (N/OFQ) System: A Primer

        The N/OFQ system is the fourth member of the opioid family, comprising the 17-amino acid neuropeptide N/OFQ and its cognate G protein-coupled receptor (GPCR), the NOP receptor.[4] Although structurally related to opioid receptors, the NOP receptor is pharmacologically distinct and does not bind classical opioid ligands with high affinity.[5]

        Upon activation by N/OFQ, the NOP receptor primarily couples to inhibitory G proteins of the Gαi/o family.[2] This initiates a signaling cascade with key downstream effects:

        • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

        • Modulation of Ion Channels: NOP activation promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, which collectively reduces neuronal excitability and neurotransmitter release.[2]

        • β-Arrestin Recruitment: Like many GPCRs, the NOP receptor can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and potentially biased signaling.[2]

        This signaling pathway is integral to the regulation of numerous physiological processes, including pain perception, mood, anxiety, and reward pathways.[4][6]

        Diagram: Nociceptin Signaling Pathway

        Experimental Workflow cluster_binding 1. Binding Affinity cluster_function 2. Functional Activity cluster_analysis 3. Pharmacological Profile start Start: Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Competition) start->binding_assay binding_result Determine Ki (Affinity) binding_assay->binding_result gtp_assay [³⁵S]GTPγS Binding Assay (G Protein Activation) binding_result->gtp_assay camp_assay cAMP Accumulation Assay (Adenylyl Cyclase Activity) binding_result->camp_assay gtp_result Determine EC₅₀/IC₅₀, Emax (Potency & Efficacy) gtp_assay->gtp_result camp_result Determine EC₅₀/IC₅₀, Emax (Potency & Efficacy) camp_assay->camp_result analysis Synthesize Data: Agonist, Antagonist, or Partial Agonist? gtp_result->analysis camp_result->analysis

        Caption: A typical workflow for the in vitro characterization of a novel NOP receptor ligand.

        Protocol: Radioligand Competition Binding Assay

        This assay determines the affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

        • Materials:

          • Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).

          • Radioligand: e.g., [³H]Nociceptin or another high-affinity NOP radioligand.

          • Test Compound: this compound, dissolved in appropriate vehicle (e.g., water or DMSO), serially diluted.

          • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

          • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

          • Non-specific determinant: High concentration of unlabeled N/OFQ (e.g., 1 µM).

          • 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter, and scintillation fluid.

        • Procedure:

          • Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.

          • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

            • 50 µL of various concentrations of this compound.

            • 50 µL of binding buffer for total binding wells.

            • 50 µL of 1 µM N/OFQ for non-specific binding wells.

            • 50 µL of radioligand at a concentration near its Kᴅ.

            • 150 µL of the membrane preparation.

          • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium. [7] 4. Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

          • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

          • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

        Protocol: [³⁵S]GTPγS Binding Assay

        This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is ideal for determining whether this compound acts as an agonist, antagonist, or inverse agonist.

        • Materials:

          • Cell or rat brain membranes (20-50 µg protein per well).

          • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

          • GDP: Final concentration of 10-30 µM.

          • [³⁵S]GTPγS: Final concentration of 0.05-0.1 nM.

          • Agonist: N/OFQ for stimulation.

          • Test Compound: this compound.

          • Non-specific determinant: 10 µM unlabeled GTPγS.

        • Procedure:

          • Preparation: Pre-incubate membranes with GDP in assay buffer for 15-30 minutes on ice. This step loads the G proteins with GDP.

          • Agonist Mode (To test for agonist activity):

            • Add serially diluted this compound to the wells.

            • Initiate the reaction by adding [³⁵S]GTPγS.

          • Antagonist Mode (To test for antagonist activity):

            • Add serially diluted this compound and incubate for 15-20 minutes.

            • Add a fixed concentration of N/OFQ (typically its EC₈₀).

            • Initiate the reaction by adding [³⁵S]GTPγS.

          • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

          • Termination & Filtration: Terminate and filter as described in the radioligand binding assay.

          • Quantification: Count radioactivity as previously described.

          • Data Analysis:

            • Agonist Mode: Plot stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ relative to N/OFQ.

            • Antagonist Mode: Plot the inhibition of N/OFQ-stimulated binding against the log concentration of this compound to determine the IC₅₀. For competitive antagonism, perform a Schild analysis by generating N/OFQ concentration-response curves in the presence of several fixed concentrations of this compound to calculate the Kₐ or pA₂ value. [1][8]

        Protocol: Forskolin-Stimulated cAMP Accumulation Assay

        This assay measures the functional consequence of Gαi/o activation by quantifying the inhibition of adenylyl cyclase activity.

        • Materials:

          • Whole cells expressing the NOP receptor (e.g., CHO-hNOP).

          • Forskolin: An adenylyl cyclase activator.

          • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

          • Test Compound: this compound.

          • Agonist: N/OFQ.

          • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

        • Procedure:

          • Cell Plating: Seed cells in 96- or 384-well plates and grow to near confluency.

          • Pre-incubation: Wash cells with serum-free media. Pre-incubate cells with IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.

          • Antagonist Mode: Add various concentrations of this compound and incubate for 15-20 minutes.

          • Stimulation: Add a fixed concentration of N/OFQ (e.g., EC₈₀) and a fixed concentration of forskolin (e.g., 1-10 µM) to all wells.

          • Incubation: Incubate for 15-30 minutes at 37°C.

          • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

          • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP accumulation. Plot the inhibition against the log concentration of this compound to determine its IC₅₀ value.

        Conclusion and Future Directions

        This compound stands as a quintessential tool for the study of the N/OFQ-NOP system. Its high affinity and well-characterized in vitro antagonist profile make it an excellent probe for dissecting G protein-mediated signaling. [1]However, its agonist-like activity in vivo presents both a challenge and an opportunity. [4][9]This complex pharmacological profile underscores the potential for biased signaling or system-dependent effects at the NOP receptor and serves as a critical case study for drug development.

        Future research should focus on elucidating the molecular basis for its dual activity. Advanced techniques such as BRET or FRET assays to monitor receptor-G protein and receptor-β-arrestin interactions in real-time, coupled with studies using derivatives with altered stability or structure, will be instrumental. [2]Understanding why a ligand like this compound can be both an antagonist and an agonist is key to designing next-generation NOP receptor modulators with precisely tailored therapeutic effects, ultimately harnessing the full potential of this important signaling system.

        References

        • Nociceptin receptor - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

        • Berger, H., et al. (1999). Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British Journal of Pharmacology, 126(3), 555–558. Available at: [Link]

        • Al-Hasani, R., et al. (2025). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. Available at: [Link]

        • Okada, Y., et al. (2002). Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding. Journal of Peptide Science, 8(10), 561-569. Available at: [Link]

        • The nociceptin/orphanin FQ receptor ligand acetyl-RYYRIK-amide exhibits antagonistic and agonistic properties. (2000). Peptides, 21(7), 1131-1139. Available at: [Link]

        • Toll, L., et al. (2016). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS Chemical Neuroscience, 7(10), 1364–1371. Available at: [Link]

        • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. Available at: [Link]

        • Gunduz, O., et al. (2006). In vitro binding and functional studies of Ac-RYYRIK-ol and its derivatives, novel partial agonists of the nociceptin/orphanin F/Q receptor. Neuroendocrinology, 83(5-6), 338-346. Available at: [Link]

        • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. (2016). Pharmacological Reviews, 68(2), 383-415. Available at: [Link]

        • Gündüz, Ö., et al. (2006). In vitro and in vivo pharmacological characterization of the nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-ol. European Journal of Pharmacology, 539(1-2), 87-95. Available at: [Link]

        • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. (2022). MDPI. Available at: [Link]

        • Dooley, C. T., et al. (1997). Identification and characterization of a series of hexapeptides with high affinity and selectivity for the orphanin FQ receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 735-741.
        • N-methylthioacetylation of RYYRIK-NH2 with enhanced specific binding affinity and high antagonist activity for nociceptin ORL1 receptor. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 5025-5028. Available at: [Link]

        • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 24, 2026, from [Link]

        • In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403. (2017). British Journal of Pharmacology, 174(18), 3029–3040. Available at: [Link]

        • Nociceptin/orphanin FQ receptor ligands. (2000). Peptides, 21(7), 931-939. Available at: [Link]

        • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. (n.d.). University of Padua. Retrieved February 24, 2026, from [Link]

        • N/OFQ Receptor (NOP). (n.d.). 7TM Antibodies. Retrieved February 24, 2026, from [Link]

        • In vitro pharmacological evaluation of the novel NOP receptor partial agonist sunobinop. (2021). European Journal of Pharmacology, 908, 174339. Available at: [Link]

        • Chang, C. Y., et al. (2003). Acetyl-RYYRIK-NH2, a purported orphanin FQ antagonist, does not block the orphanin FQ-induced prolactin secretory response in female rats. Neuroscience Letters, 345(3), 149-152. Available at: [Link]

        Sources

        The Pivotal Role of the N-Terminal Formyl Group in For-RYYRIK-NH2 Binding: A Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        This technical guide provides an in-depth exploration of the critical role the N-terminal formyl group plays in the binding characteristics of the synthetic peptide, For-RYYRIK-NH2. We will delve into the mechanistic underpinnings of this interaction, drawing parallels with the well-established field of formyl peptide receptors (FPRs) and their natural ligands. This document will further outline detailed, field-proven experimental protocols for characterizing the binding affinity and functional consequences of this N-terminal modification. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in peptide-based therapeutics and receptor biology.

        Introduction: The Significance of N-Terminal Formylation

        N-terminal modification of peptides and proteins is a fundamental biological process that dictates their function, stability, and localization. Among these modifications, N-terminal formylation, the addition of a formyl group to the N-terminal amino acid, holds particular significance in the realm of immunology and host-defense mechanisms.[1] In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet).[2] Consequently, peptides derived from bacterial or mitochondrial proteins often bear this N-terminal formyl group.[1][3] The mammalian immune system has evolved to recognize these N-formylated peptides as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), triggering a cascade of innate immune responses.[4]

        The primary mediators of this recognition are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[5] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[5][6] The binding of N-formylated peptides to these receptors on immune cells, such as neutrophils and monocytes, elicits a range of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species, all aimed at combating infection and clearing cellular debris.[4][7] The prototypical agonist for FPR1 is the N-formylated tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF).[6]

        The synthetic hexapeptide, this compound, is of significant interest due to its structural similarity to known FPR ligands and the presence of the key N-terminal formyl group. Understanding the precise role of this formylation is paramount for elucidating its biological activity and potential therapeutic applications. This guide will dissect the structural and functional importance of the formyl group in the context of this compound binding.

        The N-Terminal Formyl Group: A Molecular Switch for Receptor Activation

        The N-terminal formyl group is not a mere passive modification; it acts as a critical determinant for high-affinity binding to formyl peptide receptors. Its importance can be understood through several key principles:

        • Charge Neutralization and Hydrophobicity: The addition of a formyl group to the N-terminal amine neutralizes its positive charge at physiological pH.[8] This alteration in charge distribution can significantly impact the peptide's interaction with the receptor's binding pocket, often favoring hydrophobic interactions.

        • Conformational Constraint: The formyl group can impose conformational constraints on the peptide backbone, pre-organizing it into a bioactive conformation that is more favorable for receptor binding.

        • Direct Receptor Interaction: Structural studies and molecular modeling of FPRs suggest that the formyl group directly engages with specific residues within the receptor's binding pocket, forming key hydrogen bonds and van der Waals interactions that are essential for high-affinity binding and subsequent receptor activation. The absence of this group, as seen in the acetylated analogue Ac-RYYRIK-NH2, can dramatically alter the binding mode and functional outcome, potentially shifting the peptide from an agonist to an antagonist.[9]

        The peptide sequence RYYRIK-NH2 itself contains key residues that likely contribute to receptor interaction. The presence of multiple aromatic (Tyrosine) and basic (Arginine, Lysine) residues suggests potential for a combination of hydrophobic and electrostatic interactions with the receptor. However, it is the N-terminal formyl group that is hypothesized to be the primary "on-switch" for initiating a productive binding event leading to receptor activation.

        Experimental Workflows for Characterizing this compound Binding

        To rigorously investigate the role of the N-terminal formyl group, a multi-faceted experimental approach is required. This section provides detailed protocols for key in vitro assays.

        Peptide Synthesis and Quality Control

        The initial and most critical step is the synthesis of both the formylated (this compound) and a non-formylated control peptide, such as the acetylated version (Ac-RYYRIK-NH2). Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.

        Protocol: Solid-Phase N-terminal Formylation [1][10]

        • Peptide Assembly: Assemble the peptide sequence (RYYRIK) on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.

        • Fmoc Deprotection: Following the coupling of the final amino acid (Arginine), remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.

        • Formylation Reaction: Prepare a fresh formylating reagent by dissolving formic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., dichloromethane).

        • Coupling: Add the formylating reagent to the deprotected peptidyl-resin and allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.

        • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

        • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

        • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

        For the synthesis of the acetylated control (Ac-RYYRIK-NH2), acetic anhydride is used in place of the formic acid/DCC mixture in the acylation step.

        Receptor Binding Assays

        To quantify the binding affinity of this compound and its non-formylated counterpart to a target receptor (e.g., FPR1), competitive radioligand binding assays are a gold standard.

        Protocol: Competitive Radioligand Binding Assay

        • Cell Culture and Membrane Preparation: Culture cells stably expressing the receptor of interest (e.g., HEK293-FPR1). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

        • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

        • Radioligand: Utilize a high-affinity radiolabeled ligand for the receptor (e.g., [3H]fMLF for FPR1).

        • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (this compound and Ac-RYYRIK-NH2).

        • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

        • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate membrane-bound radioligand from the unbound.

        • Scintillation Counting: Wash the filters with ice-cold assay buffer, and quantify the bound radioactivity using a liquid scintillation counter.

        • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

        Data Presentation: Binding Affinity Comparison

        PeptideReceptorIC50 (nM)Ki (nM)
        This compoundFPR1[Experimental Value][Calculated Value]
        Ac-RYYRIK-NH2FPR1[Experimental Value][Calculated Value]
        fMLF (Control)FPR1[Experimental Value][Calculated Value]

        This table will be populated with the experimentally determined values.

        Functional Assays: G Protein Activation

        Since FPRs are GPCRs, ligand binding leads to the activation of heterotrimeric G proteins. A [35S]GTPγS binding assay is a direct measure of this primary signaling event.

        Protocol: [35S]GTPγS Binding Assay [9]

        • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

        • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) supplemented with GDP (e.g., 10 µM) and a saponin (e.g., 10 µg/ml).

        • Reaction Mixture: In a 96-well plate, combine cell membranes, [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test peptides.

        • Incubation: Incubate the plate at 30°C for 60 minutes.

        • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter and wash with ice-cold buffer.

        • Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes using a liquid scintillation counter.

        • Data Analysis: Plot the stimulated [35S]GTPγS binding against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

        Data Presentation: G Protein Activation Potency and Efficacy

        PeptideReceptorEC50 (nM)Emax (% of fMLF)
        This compoundFPR1[Experimental Value][Experimental Value]
        Ac-RYYRIK-NH2FPR1[Experimental Value][Experimental Value]
        fMLF (Control)FPR1[Experimental Value]100

        This table will be populated with the experimentally determined values.

        Downstream Signaling: Calcium Mobilization

        Activation of FPRs typically leads to the activation of Phospholipase C and a subsequent increase in intracellular calcium concentration.[4] This can be measured using calcium-sensitive fluorescent dyes.

        Protocol: Calcium Mobilization Assay

        • Cell Culture: Plate cells expressing the target receptor in a black-walled, clear-bottom 96-well plate.

        • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

        • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader equipped with an automated injection system.

        • Peptide Addition: Inject varying concentrations of the test peptides into the wells and immediately begin recording the fluorescence intensity over time.

        • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the peak ΔF against the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

        Visualization of Key Concepts

        To further clarify the concepts discussed, the following diagrams are provided.

        G cluster_peptide Peptide Structure cluster_receptor Formyl Peptide Receptor (FPR) For_Peptide For-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 FPR FPR1 For_Peptide->FPR High-Affinity Binding (Agonist) Ac_Peptide Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 Ac_Peptide->FPR Low/No Affinity or Antagonist Binding

        Caption: The N-terminal formyl group dictates high-affinity agonist binding of this compound to FPR1.

        G Peptide This compound Receptor FPR1 (GPCR) Peptide->Receptor Binding G_Protein Heterotrimeric G Protein (Gi) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Cell_Response Cellular Response (Chemotaxis, Degranulation) Ca_Release->Cell_Response

        Caption: Canonical signaling pathway initiated by this compound binding to FPR1.

        Conclusion and Future Directions

        The N-terminal formyl group is a pivotal determinant of the biological activity of the synthetic peptide this compound. Its role extends beyond simple steric effects, acting as a molecular switch that enables high-affinity binding to and activation of formyl peptide receptors. The experimental workflows detailed in this guide provide a robust framework for quantifying the impact of this modification on receptor binding and downstream signaling.

        Future research should focus on elucidating the precise molecular interactions between the formyl group of this compound and the binding pocket of various FPR subtypes. Co-crystallization studies or advanced computational modeling could provide invaluable structural insights. Furthermore, exploring the in vivo consequences of this N-terminal modification in relevant animal models of inflammation and infection will be crucial for translating these fundamental findings into potential therapeutic applications. The strategic manipulation of N-terminal modifications on peptides like RYYRIK-NH2 represents a promising avenue for the development of novel and highly specific immunomodulatory agents.

        References

        • Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519. [Link]

        • Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264-275. [Link]

        • Buonaguro, L., Tornesello, M. L., & Buonaguro, F. M. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules (Basel, Switzerland), 21(6), 735. [Link]

        • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., Serhan, C. N., & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]

        • Wikipedia contributors. (2023, December 2). Formyl peptide receptor. In Wikipedia, The Free Encyclopedia. Retrieved 01:29, February 24, 2024, from [Link]

        • UniProt Consortium. (2024). N-formyl peptide receptor 1 - Homo sapiens (Human). UniProtKB. [Link]

        • Wichmann, J., Glemser, C., & Reinscheid, R. K. (1999). Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British journal of pharmacology, 128(5), 983-988. [Link]

        • Jira, P., Hennig, L., & Gmeiner, P. (2007). The formyl group of the peptide agonist fMLF is not a prerequisite for binding to the human formyl peptide receptor. Bioorganic & medicinal chemistry letters, 17(10), 2744-2747.
        • Buonaguro, L., Tornesello, M. L., & Buonaguro, F. M. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

        • GeneFrontier Corporation. (2023, June 28). N-terminal modification of cell-free synthesized proteins (acetylation and myristoylation). [Link]

        • ResearchGate. (n.d.). Structures of the parent peptides RP-170 and Ac-RYYRIK-NH2 and of the.... Retrieved February 24, 2024, from [Link]

        • Mader, U., Hennig, S., & Hecker, M. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC microbiology, 13, 7. [Link]

        • Wikipedia contributors. (2024, January 10). N-Formylmethionine. In Wikipedia, The Free Encyclopedia. Retrieved 01:30, February 24, 2024, from [Link]

        Sources

        For-RYYRIK-NH2: Selectivity Profile & Pharmacological Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide details the pharmacological profile of For-RYYRIK-NH2 (N-formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2), a highly potent and selective ligand for the Nociceptin/Orphanin FQ Peptide Receptor (NOP).

        Executive Summary

        This compound is a synthetic hexapeptide designed as a high-affinity ligand for the NOP receptor (formerly ORL1). It is a specific N-formylated derivative of the widely known Ac-RYYRIK-NH2 .

        While the parent compound (Ac-RYYRIK-NH2) is a standard tool for NOP receptor characterization, the N-formyl variant (this compound) exhibits superior or equipotent binding affinity (IC

        
        
        
        
        
        0.60 nM), effectively mimicking the binding energy of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ). Its utility lies in its ability to selectively target the NOP receptor while exhibiting negligible affinity for classical opioid receptors (
        
        
        ,
        
        
        ,
        
        
        ), making it a critical probe for distinguishing NOP-mediated signaling from classical opioid pathways.

        Chemical Identity & Properties

        • Sequence: N-Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH

          
          
          
        • Abbreviation: this compound

        • Molecular Class: N-capped Hexapeptide

        • Pharmacophore: The "RYYRIK" core serves as the "address" for the NOP receptor, while the N-terminal Formyl group optimizes steric fit within the binding pocket, distinguishing it from the Acetyl (Ac) variant.

        Selectivity Profile (Quantitative Analysis)

        The following table summarizes the binding affinity profile of this compound.[1] Data is synthesized from direct characterization of the For-variant and comparative structure-activity relationship (SAR) studies of the RYYRIK core.

        Receptor SubtypeLigand Affinity (
        
        
        /
        
        
        )
        Selectivity Ratio (vs. NOP)Functional Activity
        NOP (ORL1) 0.60 – 0.66 nM 1 Partial Agonist / Antagonist *
        
        
        -Opioid (MOR)
        > 1,000 nM> 1,500-foldInactive
        
        
        -Opioid (DOR)
        > 1,000 nM> 1,500-foldInactive
        
        
        -Opioid (KOR)
        > 1,000 nM> 1,500-foldInactive

        *Note on Activity: Like its parent Ac-RYYRIK-NH2, this compound acts as a partial agonist in high-sensitivity assays (e.g., [ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

        
        S]GTP
        
        
        
        S binding) but often behaves as a functional antagonist in physiological bioassays (e.g., Mouse Vas Deferens) or in vivo, where it competitively blocks the effects of the full agonist Nociceptin.[]
        Selectivity Landscape Visualization

        The diagram below illustrates the high-fidelity selectivity of this compound for the NOP receptor compared to classical opioid targets.

        SelectivityProfile cluster_opioids Classical Opioid Receptors (Excluded) Ligand This compound NOP NOP Receptor (Ki ~ 0.6 nM) Ligand->NOP High Affinity Binding MOR Mu Receptor (Ki > 1000 nM) Ligand->MOR No Interaction DOR Delta Receptor (Ki > 1000 nM) Ligand->DOR No Interaction KOR Kappa Receptor (Ki > 1000 nM) Ligand->KOR No Interaction

        Figure 1: Selectivity landscape showing the exclusive interaction of this compound with the NOP receptor.[3]

        Mechanistic Insights

        Structural Basis of Selectivity

        The selectivity of this compound is driven by two key structural factors:

        • Absence of the "YGGF" Motif: Classical opioid peptides (Enkephalins, Endomorphins) require an N-terminal Tyr-Gly-Gly-Phe sequence for signal transduction at MOR/DOR/KOR. The RYYRIK sequence lacks this motif, rendering it unrecognizable to classical receptors.

        • N-Terminal Capping (Formyl vs. Acetyl): The NOP receptor binding pocket contains a specific hydrophobic sub-site that accommodates small acyl groups. Research by Matsushima et al. demonstrated that the Formyl (For-) group provides an optimal steric fit, resulting in an affinity (

          
           0.66 nM) that is equipotent to the endogenous ligand Nociceptin and potentially superior to the Acetyl variant (
          
          
          
          ~1.5 nM).
        Functional Duality

        While this compound binds with nanomolar affinity, its efficacy (

        
        ) is lower than that of Nociceptin.[1][3] This results in functional antagonism :
        
        • In the presence of Nociceptin: It occupies the receptor but activates it weakly, effectively blocking the full response of the endogenous ligand.

        • In isolation: It may induce weak signaling (partial agonism) in systems with high receptor reserve (e.g., GTP

          
          S assays in transfected cells).
          

        Experimental Protocols

        To validate the profile of this compound in your laboratory, use the following self-validating protocols.

        Protocol A: Competitive Radioligand Binding Assay

        Objective: Determine

        
         of this compound at the NOP receptor.
        
        • Membrane Preparation:

          • Use CHO cells stably expressing human NOP receptor (hNOP).

          • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

            
             g for 20 min.
            
        • Incubation:

          • Buffer: 50 mM Tris-HCl, 5 mM MgCl

            
            , 1 mM EGTA, 0.1% BSA.
            
          • Radioligand: [

            
            H]Nociceptin (final conc. ~0.1–0.5 nM).
            
          • Competitor: this compound (concentration range

            
             M to 
            
            
            
            M).
          • Non-specific control: 1

            
            M unlabeled Nociceptin.
            
          • Incubate for 60 min at 25°C.

        • Termination:

          • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

          • Wash 3x with ice-cold buffer.

        • Analysis:

          • Measure radioactivity via liquid scintillation counting.[1]

          • Calculate

            
             using non-linear regression; convert to 
            
            
            
            using the Cheng-Prusoff equation.
          • Validation Criteria:

            
             should be < 2.0 nM.
            
        Protocol B: [ S]GTP S Functional Assay

        Objective: Assess partial agonist vs. antagonist activity.[4][]

        • Assay Setup:

          • Incubate hNOP membranes with [

            
            S]GTP
            
            
            
            S (0.1 nM) and GDP (10
            
            
            M).
        • Agonist Mode:

          • Add increasing concentrations of this compound.

          • Result: Expect a curve with lower

            
             (e.g., 40-60%) compared to Nociceptin (100%).
            
        • Antagonist Mode:

          • Add a fixed concentration of Nociceptin (

            
            ) + increasing concentrations of this compound.
            
          • Result: Expect a dose-dependent inhibition of Nociceptin-induced binding.

        Experimental Workflow Diagram

        Workflow Start Start: this compound Characterization Binding Protocol A: [3H]Nociceptin Displacement (Affinity Check) Start->Binding Result_Binding Calculate Ki (Target: < 2 nM) Binding->Result_Binding Functional Protocol B: [35S]GTPγS Assay (Efficacy Check) Result_Binding->Functional Decision Is Emax < 100%? Functional->Decision Conclusion Confirm: High Affinity Partial Agonist/Antagonist Decision->Conclusion Yes

        Figure 2: Step-by-step workflow for validating the pharmacological profile of this compound.

        References

        • Matsushima, A., et al. (2007). "Structure-activity relationships of acyl-RYYRIK-NH2 peptides for the best selection of ORL1 nociceptin antagonism."[3] Peptide Science, 2007, 257-258. (Demonstrates this compound is equipotent to Nociceptin with

          
           nM).[1]
          
        • Berger, H., et al. (1999). "Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ."[5] British Journal of Pharmacology, 126(2), 555–558.[5] Link

        • Calo', G., et al. (2000). "Pharmacology of nociceptin and its receptor: a novel therapeutic target."[5] British Journal of Pharmacology, 129(7), 1261–1283. Link

        • Dooley, C. T., & Houghten, R. A. (1999). "The use of positional scanning synthetic peptide combinatorial libraries for the rapid determination of opioid receptor ligands." Life Sciences, 52, 1509–1517.

        Sources

        Methodological & Application

        How to dissolve For-RYYRIK-NH2 for in vitro assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Optimized Dissolution and Handling of For-RYYRIK-NH2 for Nociceptin Receptor (NOP) Antagonism Assays

        Abstract

        This guide details the physicochemical properties, dissolution protocols, and assay integration strategies for This compound , a potent and selective antagonist of the Nociceptin/Orphanin FQ peptide receptor (NOP, also known as ORL1). While the acetylated variant (Ac-RYYRIK-NH2) is widely cited, the formylated analog (This compound ) shares the critical pharmacophore required for competitive antagonism of G-protein signaling. Proper solubilization is critical to prevent peptide aggregation, ensuring accurate IC50 determination and avoiding artifacts in calcium mobilization or cAMP inhibition assays.

        Physicochemical Profile & Solubility Logic

        To design a robust protocol, we must first analyze the molecule's intrinsic properties.

        • Sequence: Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂

        • Core Characteristics:

          • N-terminus: Formylated (Blocked, non-ionizable).

          • C-terminus: Amidated (Blocked, non-ionizable).

          • Ionizable Residues: Arginine (Pos 1, 4) and Lysine (Pos 6).

        • Net Charge: The presence of three basic residues (2 Arg, 1 Lys) confers a net charge of +3 at neutral pH (7.4).

        • Hydrophobicity: The peptide contains aromatic (Tyr) and aliphatic (Ile) residues, but the high positive charge density dominates, making it hydrophilic and generally water-soluble.

        Solubility Strategy:

        • Primary Solvent (Aqueous): Due to its +3 charge, this compound is highly soluble in water or mild acidic buffers.

        • Stock Solvent (Organic): For long-term storage, Dimethyl Sulfoxide (DMSO) is recommended to ensure sterility and prevent secondary structure aggregation (amyloid-like fibril formation), which can occur in aqueous peptides containing Tyrosine repeats.

        Protocol A: Preparation of Stock Solution (10 mM)

        Objective: Create a stable, high-concentration master stock suitable for long-term storage at -20°C.

        Reagents:

        • This compound (Lyophilized powder).

        • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade, >99.9%).

        • Alternative: Sterile Nuclease-free Water (only for immediate use).

        Step-by-Step Procedure:

        • Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

          • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis.

        • Hard Weighing vs. Gross Weight:

          • Best Practice: Do not weigh small masses (<1 mg) due to static errors. Instead, dissolve the entire contents of the commercial vial.

          • Calculation: Refer to the Certificate of Analysis (CoA) for the Net Peptide Content (not just gross weight).

          • Note: MW of this compound is approx. 925.1 g/mol (Check specific Lot CoA).

        • Dissolution:

          • Add the calculated volume of anhydrous DMSO to the vial.

          • Vortex vigorously for 30 seconds.

          • Visual QC: The solution should be crystal clear. If particulates persist, sonicate in a water bath for 2 minutes at room temperature.

        • Aliquotting:

          • Dispense into low-binding microcentrifuge tubes (e.g., 20 µL aliquots).

          • Flash Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol.

          • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

        Protocol B: Working Solutions for In Vitro Assays

        Objective: Dilute the stock into assay buffer without precipitating the peptide or causing solvent toxicity (DMSO limit).

        Critical Constraint: The final DMSO concentration in the cell assay must remain < 0.1% (v/v) to avoid non-specific membrane perturbation.

        Dilution Workflow (Example for 10 µM Final Assay Concentration):

        StepSource SolutionDiluent (Buffer)Volume AddedFinal Conc.DMSO %
        1 10 mM Stock (frozen)----10 mM100%
        2 10 µL of Step 1990 µL Buffer1000 µL100 µM1%
        3 100 µL of Step 2900 µL Buffer1000 µL10 µM0.1%
        4 Add to Cells (1:10)Cell Media--1 µM 0.01%
        • Vehicle Control: You must prepare a "Vehicle Only" control matching the exact DMSO % of your highest peptide concentration (e.g., 0.01% DMSO in buffer) to normalize data.

        Visualized Workflows

        Figure 1: Dissolution & Handling Workflow

        DissolutionProtocol Start Lyophilized This compound Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Solvent Add Anhydrous DMSO Equilibrate->Solvent Avoid Moisture Mix Vortex & Sonicate (Clear Solution) Solvent->Mix QC Visual Inspection (No Particulates) Mix->QC QC->Solvent Fail (Add more) Aliquot Aliquot & Snap Freeze (-80°C) QC->Aliquot Pass

        Caption: Step-by-step workflow for reconstituting this compound to ensure stability and sterility.

        Figure 2: Mechanism of Action (NOP Receptor Antagonism)

        This compound acts by blocking the Nociceptin receptor (NOP/ORL1), preventing the G-protein coupled cascade that typically inhibits Adenylyl Cyclase.

        NOP_Pathway Nociceptin Nociceptin (Agonist) Receptor NOP Receptor (Gi/o Coupled) Nociceptin->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Gprotein Gi/o Protein Activation Receptor->Gprotein Signaling AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP cAMP Production (Downregulation) AC->cAMP Reduces

        Caption: this compound competitively binds to the NOP receptor, preventing Nociceptin-induced Gi/o signaling and restoring cAMP levels.[]

        Troubleshooting & QC

        IssueProbable CauseCorrective Action
        Cloudy Solution Peptide aggregation or salt contamination.Sonicate for 2 mins. If using water, add 10% Acetic Acid dropwise until clear, then dilute.
        Inconsistent IC50 Adsorption to plastics.Use Low-Protein Binding tips and tubes (polypropylene). Avoid glass.
        Cytotoxicity High DMSO concentration.Ensure final DMSO is <0.1%. Perform a DMSO tolerance test on your specific cell line.
        Loss of Potency Freeze-thaw cycles.Discard aliquots after 2 freeze-thaw cycles. Always use fresh aliquots for critical assays.

        References

        • Berger, H., et al. (1999). "Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations." British Journal of Pharmacology.

        • Tocris Bioscience. "Ac-RYYRIK-NH2 Product Information and Solubility Data." Tocris Technical Data.

        • Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guides.

        • PubChem. "Ac-RYYRIK-NH2 Compound Summary." National Library of Medicine.

        (Note: While references primarily cite the Acetyl- variant, the physicochemical dissolution protocols are chemically identical for the Formyl- variant described in this guide.)

        Sources

        Unraveling Ligand-Receptor Interactions: A Competitive Radioligand Displacement Assay for Ac-RYYRIK-NH2 and the Nociceptin/Orphanin FQ (NOP) Receptor

        Author: BenchChem Technical Support Team. Date: February 2026

        Authored by: Your Senior Application Scientist

        Introduction

        The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, stands as a distinct and intriguing member of the G protein-coupled receptor (GPCR) superfamily.[1][2] While structurally related to classical opioid receptors, the NOP receptor possesses a unique pharmacological profile and does not bind traditional opioid ligands with high affinity.[3] Its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, modulates a wide array of physiological processes, including pain perception, anxiety, and reward, making the NOP receptor a compelling target for novel therapeutic development.[1][2]

        Ac-RYYRIK-NH2 is a synthetic hexapeptide that has been identified as a high-affinity ligand for the NOP receptor, with a reported inhibitory constant (Ki) of approximately 1.5 nM.[4] This peptide has demonstrated complex pharmacology, acting as a competitive antagonist in some in-vitro functional assays while displaying agonist properties in vivo.[3][4] This dual activity underscores the importance of robust and precise methods to characterize how new chemical entities interact with the NOP receptor.

        This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing a competitive radioligand displacement assay to determine the binding affinity of unlabeled compounds, such as Ac-RYYRIK-NH2, for the NOP receptor. The protocol is centered around the use of [³H]Nociceptin, a widely utilized radioligand, and membranes prepared from cells heterologously expressing the human NOP receptor.

        Principle of the Assay

        The competitive radioligand binding assay is a fundamental technique in pharmacology for quantifying the affinity of a ligand for its receptor.[5] The assay operates on the principle of competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for a finite number of receptor binding sites.

        In this specific application, a constant, low concentration of [³H]Nociceptin (typically near its dissociation constant, Kd) is incubated with a preparation of cell membranes containing the NOP receptor. In parallel incubations, increasing concentrations of the unlabeled competitor, Ac-RYYRIK-NH2, are added. The unlabeled peptide will compete with [³H]Nociceptin for binding to the NOP receptor. As the concentration of Ac-RYYRIK-NH2 increases, it will displace more of the [³H]Nociceptin from the receptor, resulting in a dose-dependent decrease in the measured radioactivity bound to the membranes.

        By quantifying this decrease, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC50) of Ac-RYYRIK-NH2 is determined. The IC50 value, which represents the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand, is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the affinity of the unlabeled ligand for the receptor, independent of the assay conditions.[6]

        NOP Receptor Signaling Pathway

        The NOP receptor primarily exerts its cellular effects through coupling to inhibitory G proteins of the Gi/o family.[1][2] Upon agonist binding, the receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The principal action of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] This cascade ultimately influences neuronal excitability and neurotransmitter release.

        NOP_Signaling cluster_membrane Plasma Membrane NOP NOP Receptor (ORL1) G_protein Gi/o Protein (αβγ-GDP) NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Agonist N/OFQ or Agonist Ligand Agonist->NOP Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

        NOP Receptor Signaling Pathway

        Materials and Reagents

        Equipment
        • Microcentrifuge tubes or 96-well microplates

        • Pipettes and tips

        • Cell harvester with a vacuum manifold

        • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

        • Scintillation vials

        • Liquid scintillation counter

        • Incubator or water bath

        • Vortex mixer

        Reagents
        • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.

        • Radioligand: [³H]Nociceptin (Specific Activity: ~30-60 Ci/mmol).

        • Unlabeled Competitor: Ac-RYYRIK-NH2.

        • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Some protocols may include 0.5% Bovine Serum Albumin (BSA) to reduce non-specific binding.

        • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

        • Non-specific Binding Control: High concentration of unlabeled Nociceptin (e.g., 1 µM).

        • Scintillation Cocktail: A cocktail suitable for aqueous samples.

        Experimental Workflow

        Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_execution Execution & Measurement cluster_analysis Data Analysis p1 Prepare serial dilutions of Ac-RYYRIK-NH2 a1 Add Buffer/Competitor/ NSB Control p1->a1 p2 Prepare Assay Components: - Assay Buffer - [³H]Nociceptin - NOP Membranes a2 Add [³H]Nociceptin (final conc. ~Kd) p2->a2 a3 Initiate reaction by adding NOP Membranes p2->a3 a1->a2 a2->a3 e1 Incubate to reach equilibrium (e.g., 60 min at 25°C) a3->e1 e2 Terminate by rapid vacuum filtration e1->e2 e3 Wash filters with ice-cold Wash Buffer e2->e3 e4 Quantify radioactivity (Liquid Scintillation Counting) e3->e4 d1 Calculate Specific Binding e4->d1 d2 Plot Competition Curve (% Specific Binding vs. log[Competitor]) d1->d2 d3 Determine IC50 from curve d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

        Competitive Radioligand Displacement Assay Workflow

        Detailed Protocols

        Protocol 1: Assay Setup (96-well Plate Format)
        • Prepare Competitor Dilutions: Prepare a serial dilution of Ac-RYYRIK-NH2 in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

        • Set Up Assay Plate: In a 96-well plate, set up triplicate wells for each condition:

          • Total Binding (TB): Add 50 µL of assay buffer.

          • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Nociceptin (e.g., 1 µM final concentration). This is crucial as it defines the baseline of non-receptor-mediated binding.

          • Competition Wells: Add 50 µL of each concentration of the Ac-RYYRIK-NH2 serial dilution.

        • Add Radioligand: To all wells, add 50 µL of [³H]Nociceptin diluted in assay buffer to achieve a final concentration close to its Kd (typically 0.5-2.0 nM).

        • Initiate Binding: To initiate the reaction, add 100 µL of the NOP receptor membrane preparation (pre-diluted in assay buffer) to all wells. The final assay volume will be 200 µL. The amount of membrane protein should be optimized to ensure that less than 10% of the total radioligand added is bound, to avoid ligand depletion effects.

        Protocol 2: Incubation and Termination
        • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 25°C) with gentle agitation. This allows the binding reaction to reach equilibrium.

        • Termination: Terminate the assay by rapid vacuum filtration through a PEI-pre-soaked glass fiber filter mat using a cell harvester. This step quickly separates the membrane-bound radioligand from the free radioligand in the solution.

        • Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer per well. This is a critical step to remove any unbound or non-specifically trapped radioligand.

        • Filter Drying: Dry the filter mat under a lamp or in a low-heat oven.

        • Quantification: Punch out the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.

        • Counting: Measure the radioactivity in each vial as counts per minute (CPM) using a liquid scintillation counter.

        Data Analysis and Interpretation

        • Calculate Specific Binding:

          • Average the CPM values for the triplicate wells of each condition.

          • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

        • Generate Competition Curve:

          • For each concentration of Ac-RYYRIK-NH2, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

          • Plot the % Specific Binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

        • Determine IC50:

          • Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the log(IC50). The IC50 is the concentration of Ac-RYYRIK-NH2 that inhibits 50% of the specific binding of [³H]Nociceptin.

        • Calculate Ki using the Cheng-Prusoff Equation:

          • The Ki value provides a more absolute measure of affinity. It is calculated from the IC50 using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([L] / Kd))

          • Where:

            • Ki: The inhibitory constant of the competitor (Ac-RYYRIK-NH2).

            • IC50: The half-maximal inhibitory concentration of the competitor.

            • [L]: The concentration of the radioligand ([³H]Nociceptin) used in the assay.

            • Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined from saturation binding experiments.

        Quantitative Data Summary

        ParameterTypical Value/ConditionRationale
        Receptor Source CHO or HEK293 cell membranesProvides a high and consistent expression of the human NOP receptor.
        Radioligand [³H]NociceptinCommercially available and well-characterized for NOP receptor binding.[1]
        Radioligand Conc. 0.5 - 2.0 nMShould be at or near the Kd of the radioligand to ensure assay sensitivity.[1]
        Competitor Ac-RYYRIK-NH2The unlabeled test compound whose affinity is being determined.
        NSB Definition 1 µM unlabeled NociceptinA saturating concentration to block all specific binding sites.
        Incubation Time 60 - 90 minutesSufficient time to allow the binding reaction to reach equilibrium.
        Incubation Temp. 25°C (Room Temperature)A common and stable temperature for peptide binding assays.
        Assay Buffer 50 mM Tris-HCl, pH 7.4Provides a stable pH environment for receptor-ligand interaction.
        Filtration PEI-treated GF/B filtersPEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber.

        Troubleshooting

        IssuePotential Cause(s)Recommended Solution(s)
        High Non-Specific Binding (>50% of Total) - Radioligand concentration too high.- Insufficient washing.- Radioligand binding to the filter.- Lower the concentration of [³H]Nociceptin.- Increase the number or volume of washes with ice-cold buffer.- Ensure filters are adequately pre-soaked in 0.5% PEI.
        Low Specific Binding Signal - Insufficient receptor concentration.- Degraded radioligand or membranes.- Incubation time too short.- Increase the amount of membrane protein per well.- Use fresh aliquots of radioligand and properly stored membranes.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.
        High Variability Between Replicates - Inaccurate pipetting.- Incomplete mixing of reagents.- Inconsistent washing.- Calibrate pipettes and use careful pipetting techniques.- Gently vortex or mix all solutions before and during dispensing.- Ensure the cell harvester washes all wells uniformly.
        Shallow or Incomplete Competition Curve - Competitor concentration range is incorrect.- Competitor has low solubility or is unstable.- Complex binding kinetics (not a simple competitive interaction).- Widen the concentration range of Ac-RYYRIK-NH2.- Check the solubility of the peptide in the assay buffer; consider using a co-solvent like DMSO at a low final concentration.- Consider alternative binding models or assay formats.

        References

        • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
        • Berger, H., et al. (1999). Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British Journal of Pharmacology, 126(3), 555–558. Available at: [Link]

        • MDPI. (2025). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. Retrieved from [Link]

        • Wikipedia. (n.d.). Nociceptin receptor. Retrieved from [Link]

        • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

        • Lambert, D. G. (2008). The nociceptin/orphanin FQ receptor: a target with a split personality? British Journal of Anaesthesia, 101(1), 4-12. Available at: [Link]

        Sources

        Author: BenchChem Technical Support Team. Date: February 2026

        This Application Note and Protocol guide details the reconstitution, handling, and storage of For-RYYRIK-NH2 , a potent Nociceptin/Orphanin FQ (NOP) receptor agonist/antagonist.

        Introduction & Molecule Profile

        This compound is a synthetic hexapeptide modified at the N-terminus with a formyl group and amidated at the C-terminus.[1] It functions as a high-affinity ligand for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as ORL1.[2] While often classified as a partial agonist or antagonist depending on the assay system, its biological activity is strictly dependent on the preservation of its secondary structure and monomeric state in solution.

        Physicochemical Profile

        To determine the correct solvent, we must analyze the peptide's intrinsic properties based on its sequence: Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-Amide .[1]

        PropertyValueAnalysis
        Sequence For-R-Y-Y-R-I-K-NH₂6 Amino Acids (Hexapeptide)
        Modifications N-term Formyl; C-term AmideRemoves zwitterionic charges. Ends are neutral.[1][3]
        Basic Residues 2 Arg (R), 1 Lys (K)Positively charged at neutral pH.[1]
        Acidic Residues NoneNo negative charges from side chains.[1]
        Hydrophobic Residues Tyr (Y), Ile (I)Aromatic/Aliphatic core promotes aggregation.[1]
        Net Charge (pH 7) +3 Highly Basic.
        Hydropathy AmphipathicSoluble in water, but hydrophobic core (YYI) poses aggregation risks at high concentrations.[1]

        Scientific Rationale for Solvent Choice: Because the peptide carries a net charge of +3 at neutral pH, it is cationic . Cationic peptides repel each other in solution, which aids solubility. However, the hydrophobic core (Tyr-Tyr-Ile) can lead to pi-stacking and aggregation if the ionic strength is too high (salting out) or the pH is too high (deprotonation).[1] Therefore, acidic aqueous conditions are the gold standard for reconstituting this peptide to maximize protonation and repulsion.

        Reconstitution Protocol

        WARNING: Do NOT use Phosphate Buffered Saline (PBS) or other salt-containing buffers as the initial solvent.[1] Salts can shield the ionic charges of the arginine/lysine residues, causing immediate precipitation of the hydrophobic core.

        Materials Required[5][6][7][8][9][10][11][12]
        • Lyophilized this compound peptide.[1]

        • Primary Solvent: Sterile, Deionized Water (Milli-Q or equivalent), degassed.[1]

        • Rescue Solvent A (Acidic): 0.1 M Acetic Acid (sterile filtered).[1]

        • Rescue Solvent B (Organic): Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

        • Low-binding microcentrifuge tubes (e.g., Eppendorf LoBind).[1]

        Step-by-Step Methodology
        Step 1: Equilibration

        Allow the lyophilized peptide vial to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder, which can degrade the peptide.

        Step 2: Initial Solubilization (The "Water Test")[4]
        • Calculate the volume required for a 1 mM to 5 mM stock solution. Do not attempt to make a stock >10 mM directly.

        • Add Sterile Water to the vial.[5]

        • Vortex gently for 15–30 seconds.

        • Visual Inspection:

          • Clear/Colorless: Success. Proceed to Step 4.

          • Cloudy/Particulates: Aggregation has occurred.[1] Proceed to Step 3 (Acidic Rescue).

          • Gelatinous: Hydrogen bonding network formed.[1] Proceed to Step 3.

        Step 3: Acidic Rescue (If Water Fails)

        If water alone does not fully dissolve the peptide, the pH must be lowered to ensure full protonation of the Arginine and Lysine side chains.

        • Add 0.1 M Acetic Acid dropwise to the suspension.

        • Vortex gently. The target is a final concentration of roughly 1% to 10% acetic acid.

        • Mechanism: The acetic acid ensures the guanidino groups (Arg) and amino group (Lys) remain positively charged, disrupting hydrophobic aggregation.

        Step 4: Dilution & Buffer Exchange

        Once the peptide is fully dissolved in water (or dilute acetic acid) at a high concentration (Stock), it can be diluted into the assay buffer.

        • Rule of Thumb: Always add the concentrated peptide stock to the buffer , not the other way around.

        • Target pH: Ensure the final assay buffer pH does not exceed 8.0, as deprotonation may reduce solubility.

        Solubility Decision Tree (Visualization)

        ReconstitutionLogic Start Lyophilized this compound Solvent1 Add Sterile Water (Target 1-5 mM) Start->Solvent1 Check1 Visual Inspection Solvent1->Check1 Success Solution Clear? Proceed to Aliquoting Check1->Success Yes Fail1 Cloudy / Precipitate Check1->Fail1 No Action1 Add 10% Acetic Acid (Dropwise to ~1% final) Fail1->Action1 Check2 Visual Inspection Action1->Check2 Check2->Success Yes Fail2 Still Insoluble Check2->Fail2 No Action2 Add DMSO (Max 5-10% v/v) Fail2->Action2 FinalCheck Sonicate briefly (Ice bath) Action2->FinalCheck FinalCheck->Success

        Figure 1: Logical workflow for solubilizing this compound based on physicochemical feedback.

        Storage and Stability

        Once reconstituted, the stability of this compound is governed by the hydrolysis risk of the peptide bonds and the formyl group.

        ParameterRecommendationScientific Reasoning
        Container Polypropylene (Plastic)Glass surfaces can adsorb cationic peptides (Arg/Lys rich) due to negative charge on silicates.[1] Use LoBind plastic.
        Temperature -20°C or -80°CSlows hydrolysis and oxidation of Tyrosine residues.[1]
        Freeze/Thaw Aliquot immediatelyRepeated freeze-thaw cycles cause ice-crystal shear damage to the peptide structure.[1]
        Lyophilized Desiccator at -20°CHygroscopic. Moisture induces hydrolysis.
        Stock Life 1–3 MonthsIn solution, the formyl group is relatively stable but less so than an acetyl group.

        Troubleshooting & FAQ

        Q: Can I use DMSO as the primary solvent? A: Yes, but it is usually unnecessary. This compound is highly basic (+3) and typically water-soluble.[1] DMSO is recommended only if the peptide is being used in a high-concentration library screening where water solubility is uncertain, or if the specific batch has high salt content impeding aqueous solubility.

        Q: Why avoid basic buffers (Ammonium Hydroxide)? A: While basic buffers help acidic peptides, they will deprotonate the Arginine/Lysine side chains of this compound, reducing the net charge to zero (isoelectric point precipitation). Furthermore, high pH can risk deformylation (hydrolysis of the N-terminal formyl group).

        Q: The solution is clear but I see no biological activity. A: Check if the peptide stuck to the tube walls. If you used standard glass or non-treated plastic, the positively charged peptide likely adsorbed to the surface. Always use BSA (0.1%) in the final assay buffer (not the stock) to block non-specific binding.

        References

        • Tocris Bioscience. Ac-RYYRIK-NH2 Technical Data and Biological Activity.[1] (Note: Ac- and For- variants share identical solubility profiles due to N-term blocking).[1]

        • PubChem. Compound Summary for Ac-RYYRIK-NH2 (CID 9963005).[1] National Library of Medicine. [1]

        • Bachem. Peptide Solubility Guidelines. (General principles for basic peptides: Arg/Lys rich sequences require acidic conditions if water fails).[1]

        • Guide to Pharmacology. Ligand: Ac-RYYRIK-NH2.[1] IUPHAR/BPS.[1] [1]

        Sources

        Application Note: Determination of IC50 Values for For-RYYRIK-NH2 in ORL1 Receptor Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        This application note provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the synthetic peptide For-RYYRIK-NH2 at the Opioid Receptor-Like 1 (ORL1). We delve into the molecular pharmacology of the ORL1 receptor, a G protein-coupled receptor (GPCR) with significant therapeutic potential. Detailed, field-proven protocols for two gold-standard methodologies are presented: a cell-based functional assay measuring the inhibition of cyclic AMP (cAMP) and a biochemical radioligand binding assay. The rationale behind critical experimental steps is explained to ensure robust and reproducible data generation. This guide is designed to equip researchers with the necessary knowledge to accurately characterize the potency of this compound and similar compounds targeting the ORL1 receptor.

        Introduction: The ORL1 Receptor and its Ligands

        The Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor, is the fourth member of the opioid receptor superfamily.[1][2] Despite its structural homology to classical opioid receptors (μ, δ, κ), it does not bind traditional opioid ligands. The endogenous ligand for ORL1 is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ), which is involved in a wide array of physiological processes, including pain modulation, anxiety, learning, and memory.[2][3][4]

        The N/OFQ-ORL1 system represents a promising target for novel therapeutics. Synthetic peptides, such as the hexapeptide family including Ac-RYYRIK-NH2 and its analogue this compound, have been identified as potent ligands for the ORL1 receptor.[][6] These compounds often act as antagonists or partial agonists and are invaluable tools for elucidating the receptor's function and for the development of drugs targeting pain and mood disorders.[][7][8] Accurate determination of their potency, expressed as the IC50 value, is a critical step in the drug discovery pipeline.

        ORL1 Receptor Signaling Pathway

        The ORL1 receptor is a canonical G protein-coupled receptor (GPCR). Upon activation by an agonist like N/OFQ, it couples preferentially to inhibitory G proteins of the Gαi/o family.[1][9] This coupling initiates a signaling cascade that primarily involves the inhibition of the enzyme adenylyl cyclase. The suppression of adenylyl cyclase activity leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][] This reduction in cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA), ultimately modulating ion channel activity and neurotransmitter release.[11][12]

        ORL1_Signaling ORL1 ORL1 Receptor G_Protein Gαi/oβγ ORL1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Agonist Agonist (e.g., N/OFQ) Agonist->ORL1 Binds ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Ion Channel Modulation) PKA->Response Phosphorylates

        Caption: The ORL1 receptor canonical signaling pathway.

        Principle of IC50 Determination

        The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14] It represents the concentration of a drug that is required to elicit 50% of its maximal inhibitory effect.

        In the context of ORL1 assays, the IC50 of this compound is determined through competitive experiments:

        • Functional Assays: Measure the concentration of this compound required to reverse an agonist-induced biological response (like cAMP inhibition) by 50%.

        • Binding Assays: Measure the concentration of this compound required to displace 50% of a labeled ligand from the ORL1 receptor.

        Data from these experiments are typically plotted with the logarithm of the inhibitor concentration on the x-axis and the response on the y-axis. A non-linear regression analysis, most commonly a four-parameter logistic model, is used to fit a sigmoidal dose-response curve and calculate the precise IC50 value.[15][16]

        Protocol 1: cAMP Inhibition Functional Assay

        This functional assay quantifies the ability of this compound to antagonize the N/OFQ-mediated inhibition of cAMP production. To achieve a robust and measurable cAMP signal, the enzyme adenylyl cyclase is first stimulated with Forskolin.

        Experimental Workflow

        cAMP_Workflow A 1. Seed ORL1-expressing cells (e.g., CHO-ORL1) in 96-well plates B 2. Incubate cells (24 hours) A->B C 3. Add serial dilutions of This compound (Antagonist) B->C D 4. Pre-incubate C->D E 5. Add Forskolin + N/OFQ (Agonist) D->E F 6. Incubate to allow cAMP production E->F G 7. Lyse cells and add cAMP detection reagents (e.g., HTRF) F->G H 8. Read plate G->H I 9. Analyze data: Plot Log[Inhibitor] vs. Response and calculate IC50 H->I

        Caption: Workflow for the cAMP inhibition functional assay.

        Materials and Reagents
        • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing the human ORL1 receptor.[17]

        • Culture Medium: Appropriate medium (e.g., F-12 or DMEM) supplemented with FBS, antibiotics, and a selection agent (e.g., G418).

        • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

        • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

        • Agonist: Nociceptin/Orphanin FQ (N/OFQ), prepared as a 1 mM stock in water.

        • Stimulant: Forskolin, prepared as a 10 mM stock in DMSO.

        • Detection Kit: A commercial cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Cisbio).

        • Plate: 96- or 384-well white, solid-bottom cell culture plates.

        Step-by-Step Protocol
        • Cell Seeding: Seed the ORL1-expressing cells into the assay plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

        • Compound Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

        • Antagonist Addition: Carefully remove the culture medium from the cells. Add 25 µL/well of the diluted this compound solutions. Include wells with assay buffer only for control purposes.

        • Pre-incubation: Incubate the plate for 20 minutes at room temperature. This step allows the antagonist to bind to the receptor.

        • Agonist/Stimulant Addition: Prepare a working solution of N/OFQ and Forskolin in assay buffer. The final concentration of N/OFQ should be its EC80 (the concentration that gives 80% of its maximal effect, determined previously), and the final concentration of Forskolin is typically 1-10 µM. Add 25 µL/well of this solution.

        • Incubation: Incubate the plate for 30 minutes at room temperature.

        • cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen detection kit. This typically involves adding two sequential lysis and detection reagents.

        • Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

        • Data Analysis:

          • Normalize the data: Set the signal from wells with only Forskolin as 100% response (0% inhibition) and the signal from wells with Forskolin + N/OFQ (EC80) as 0% response (100% inhibition).

          • Plot the percent inhibition against the logarithm of the this compound concentration.

          • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter variable slope equation to determine the IC50.[16]

        Protocol 2: Radioligand Competition Binding Assay

        This biochemical assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the ORL1 receptor in isolated cell membranes. It provides a direct measure of binding affinity.

        Experimental Workflow

        Binding_Workflow A 1. Prepare cell membranes from ORL1-expressing cells B 2. Add membranes, radioligand (e.g., [3H]Nociceptin), and serial dilutions of this compound to assay tubes/plate A->B C 3. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled N/OFQ) B->C D 4. Incubate to reach binding equilibrium B->D C->D E 5. Rapidly filter mixture through glass fiber filters to separate bound from free ligand D->E F 6. Wash filters to remove non-specifically bound radioligand E->F G 7. Add scintillation cocktail and count radioactivity in a scintillation counter F->G H 8. Analyze data: Calculate % specific binding, plot vs. Log[Inhibitor], find IC50 G->H

        Caption: Workflow for the radioligand competition binding assay.

        Materials and Reagents
        • Membrane Preparation: Cell membranes prepared from a high-density culture of ORL1-expressing cells.

        • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

        • Radioligand: [3H]Nociceptin (specific activity ~40-60 Ci/mmol). The final concentration should be near its Kd value (dissociation constant), typically 0.5-1.0 nM.

        • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

        • Non-specific Control: Unlabeled N/OFQ at a high concentration (e.g., 10 µM).

        • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

        • Scintillation Cocktail: A suitable liquid scintillation fluid.

        Step-by-Step Protocol
        • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following in a total volume of 200 µL:

          • Total Binding: 50 µL membrane prep, 50 µL [3H]Nociceptin, 100 µL assay buffer.

          • Non-specific Binding (NSB): 50 µL membrane prep, 50 µL [3H]Nociceptin, 50 µL assay buffer, 50 µL 10 µM unlabeled N/OFQ.

          • Competition: 50 µL membrane prep, 50 µL [3H]Nociceptin, 50 µL assay buffer, 50 µL of this compound serial dilutions.

        • Incubation: Incubate the reactions for 60-90 minutes at room temperature to allow binding to reach equilibrium.

        • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

        • Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

        • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

        • Data Analysis:

          • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

          • Calculate Percent Specific Binding for each concentration of this compound: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.

          • Plot the percent specific binding against the logarithm of the this compound concentration.

          • Use non-linear regression software to fit the data to a one-site competition equation to determine the IC50.[18][19]

        Data Summary and Interpretation

        The choice of assay can influence the resulting potency value. Functional assays measure the compound's effect on a cellular response, while binding assays measure its direct interaction with the receptor. This compound and related peptides have been reported to act as partial agonists in some systems, which may be revealed in functional assays but not in binding assays.[6][] It is crucial to interpret the data within the context of the assay performed.

        ParametercAMP Inhibition AssayRadioligand Binding Assay
        Assay Type Cell-based, FunctionalBiochemical, Binding
        Principle Measures antagonism of agonist-induced signalingMeasures displacement of a radiolabeled ligand
        Primary Output IC50 (functional potency)IC50 (binding affinity)
        Key Reagents ORL1 cell line, N/OFQ, ForskolinORL1 membranes, [3H]Nociceptin
        Considerations Can reveal functional activity (antagonism, partial agonism)Provides direct affinity data; insensitive to functional activity

        References

        • Nociceptin receptor. Wikipedia.[Link]

        • Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor... PMC.[Link]

        • Tritium-labelled isovaleryl-RYYRIK-NH2 as potential antagonist probe for ORL1 nociceptin receptor. PubMed.[Link]

        • Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. PMC.[Link]

        • Activation of a GPCR, ORL1 Receptor: A Novel Therapy to Prevent Heart Failure Progression. PMC.[Link]

        • N-methylthioacetylation of RYYRIK-NH2 with enhanced specific binding affinity and high antagonist activity for nociceptin ORL1 receptor. PubMed.[Link]

        • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.[Link]

        • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.[Link]

        • Ac-RYYRIK-NH2 | C44H70N14O9. PubChem.[Link]

        • A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat. PNAS.[Link]

        • How to calculate IC50. ResearchGate.[Link]

        • Inhibition by noc of forskolin-induced accumulation of cAMP in intact recombinant CHO cells expressing the wt and mutant ORL1 receptors. ResearchGate.[Link]

        • Ac-RYYRIK-NH2 | CAS:200959-48-4 | High affinity NOP ligand. BioCrick.[Link]

        • Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor. PubMed.[Link]

        • Synthesis and receptor binding properties of chimeric peptides containing a μ-opioid receptor ligand and nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-amide. ScienceDirect.[Link]

        • Activation of a GPCR, ORL1 receptor: A novel therapy to prevent heart failure progression. Research Square.[Link]

        • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.[Link]

        • Nociceptin. Wikipedia.[Link]

        • Characterization of the ORL1 receptor on adrenergic nerves in the rat anococcygeus muscle. British Journal of Pharmacology.[Link]

        • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI.[Link]

        • Opioid receptors signaling network. PMC.[Link]

        • How to determine an IC50. GraphPad.[Link]

        • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.[Link]

        • Synthesis and Pharmacokinetics of Nanosized NH2‑UiO‑66 (Zr) Metal-Organic Frameworks. ResearchGate.[Link]

        • Functional GPCR Screening Services. Innoprot.[Link]

        • GPCR Assay Services. ION Biosciences.[Link]

        • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.[Link]

        • Radioligand Binding Assay Services. Perceptive.[Link]

        Sources

        Application Note & Protocol: Interrogating Novel Peptide-Receptor Interactions with Calcium Mobilization Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        A Case Study: Investigating the Signaling Properties of For-RYYRIK-NH2

        Audience: Researchers, scientists, and drug development professionals.

        Abstract: This document provides a comprehensive guide to utilizing intracellular calcium mobilization assays for the characterization of novel or uncharacterized peptide ligands, using the synthetic peptide this compound as a working example. We will explore the scientific rationale for investigating its potential effects on calcium signaling, provide detailed, field-proven protocols for conducting the assay using fluorescent calcium indicators, and offer insights into data analysis and interpretation.

        Introduction: The Scientific Rationale

        The peptide sequence RYYRIK-NH2, when modified with an N-terminal acetyl group (Ac-RYYRIK-NH2), is a known high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][] The NOP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is not typically associated with the direct mobilization of intracellular calcium stores.

        However, the specific N-terminal modification of a peptide can dramatically alter its receptor-binding profile and subsequent signaling cascade. The peptide , This compound , possesses an N-terminal formyl group. This modification is significant because a distinct class of GPCRs, the Formyl Peptide Receptors (FPRs), are specifically activated by N-formylated peptides.[3][4][5][6] The FPR family, which in humans includes FPR1, FPR2/ALX, and FPR3, are classical chemoattractant receptors that play crucial roles in the innate immune response.[3][7]

        Critically, FPRs are known to couple with Gαq/11 proteins.[8][9] Activation of the Gαq pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[13][14][15] This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators, making a calcium mobilization assay an ideal method to test the hypothesis that this compound targets and activates FPRs or another Gαq-coupled receptor.

        This application note, therefore, outlines the procedure to investigate whether the N-terminal formylation of the RYYRIK-NH2 peptide redirects its activity towards a Gαq-mediated calcium signaling pathway, a question of significant interest for receptor deorphanization and drug discovery.

        The Gαq Signaling Pathway and Calcium Mobilization

        The activation of a Gαq-coupled GPCR by a ligand like this compound initiates a well-defined signaling cascade leading to a measurable increase in intracellular calcium.

        Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand This compound GPCR Gαq-Coupled Receptor (e.g., FPR2/ALX) Ligand->GPCR 1. Binding Gq Gαq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_release Ca²⁺ Release Response Cellular Responses (e.g., Chemotaxis, Degranulation) Ca_release->Response 8. Downstream Effects Ca_store Ca²⁺ Store IP3R->Ca_store 6. Channel Opening Ca_store->Ca_release 7. Ca²⁺ Efflux

        Caption: Gαq signaling cascade initiated by ligand binding.

        Experimental Protocol: No-Wash Calcium Mobilization Assay

        This protocol is optimized for a 96- or 384-well plate format using a fluorescent plate reader equipped with liquid handling capabilities (e.g., FlexStation® or FLIPR®). We will use a commercially available "no-wash" calcium assay kit (e.g., Fluo-4 NW, FLIPR Calcium Assay Kit) for simplicity and higher throughput.[16][17][18] These kits contain a calcium-sensitive dye (like Fluo-4 AM) and a masking agent that quenches extracellular fluorescence, eliminating the need for cell-damaging wash steps.[19][20]

        Materials Required
        • Cell Line: A cell line endogenously expressing the target receptor (e.g., human neutrophils for FPRs) or a recombinant cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells transfected with FPR2/ALX).

        • This compound Peptide: Synthesized to >95% purity. Prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water or DMSO.

        • No-Wash Calcium Assay Kit: (e.g., FLIPR Calcium 4 Assay Kit, Molecular Devices; Fluo-4 No Wash Calcium Assay Kit, Sigma-Aldrich).[16][18]

        • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES is typically provided in the kit or can be prepared separately.

        • Control Agonist: A known agonist for the receptor of interest (e.g., fMLF for FPR1, MMK-1 for FPR2/ALX) to serve as a positive control.

        • Control Antagonist (Optional): A known antagonist for the receptor to validate the signaling pathway.

        • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

        • Black-walled, clear-bottom microplates: 96-well or 384-well, tissue-culture treated.

        • Fluorescent Plate Reader: With excitation/emission filters suitable for the dye (e.g., Ex/Em = 490/525 nm for Fluo-4) and integrated liquid handling.[21]

        Experimental Workflow

        Workflow A Day 1: Cell Plating Seed cells in a black-walled, clear-bottom microplate. Incubate overnight (37°C, 5% CO₂). B Day 2: Dye Loading 1. Prepare Dye-Loading Solution. 2. Add solution to cell plate. 3. Incubate for 1 hour (37°C, 5% CO₂). A->B D Day 2: Assay Execution 1. Place both plates in the reader. 2. Establish baseline fluorescence. 3. Add compounds and measure fluorescence kinetics. B->D C Day 2: Compound Plate Prep Prepare serial dilutions of This compound and controls in a separate source plate. C->D E Day 2: Data Analysis 1. Calculate Response over Baseline. 2. Plot dose-response curves. 3. Determine EC₅₀ values. D->E

        Caption: Workflow for the no-wash calcium mobilization assay.

        Step-by-Step Methodology

        Day 1: Cell Plating

        • Prepare Cell Suspension: Harvest and count cells. Resuspend the cells in their standard growth medium to the optimal density. This must be determined empirically but is typically 40,000–80,000 cells/well for a 96-well plate or 10,000–20,000 cells/well for a 384-well plate.[21]

        • Plate Cells: Dispense the cell suspension into the wells of the black-walled, clear-bottom microplate.

        • Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ overnight to allow the cells to adhere and form a monolayer.

        Day 2: Assay

        • Prepare Dye-Loading Solution: Equilibrate the assay kit components to room temperature. Prepare the dye-loading solution according to the manufacturer's protocol, which typically involves dissolving a vial of the dye (Component A) in the provided assay buffer (Component B).[16][17]

          • Expert Tip: For cell lines known to actively extrude the dye (like CHO cells), the assay buffer may need to be supplemented with probenecid, an anion-exchange pump inhibitor, to improve dye retention.[17]

        • Load Cells with Dye: Remove the cell plate from the incubator. Add an equal volume of the dye-loading solution to each well (e.g., add 100 µL to wells already containing 100 µL of medium).

        • Incubate: Return the plate to the incubator for 1 hour at 37°C. Some protocols may suggest an additional 15-30 minute incubation at room temperature before reading.[21]

        • Prepare Compound Plate: While the cells are incubating, prepare a separate "source" microplate with your test compounds.

          • Create a serial dilution of this compound in assay buffer. Aim for a concentration range that will span the expected dose-response curve (e.g., from 1 nM to 10 µM final concentration).

          • Prepare dilutions of your positive control agonist.

          • Include "vehicle-only" wells (containing only assay buffer with the same final concentration of DMSO or water as your peptide stock) to serve as the negative control.

        • Execute the Assay on the Plate Reader:

          • Place both the cell plate and the compound plate into the instrument.

          • Program the instrument to perform the liquid addition and fluorescence reading. A typical protocol is:

            • Baseline Reading: Record fluorescence for 10-20 seconds to establish a stable baseline.

            • Compound Addition: The instrument's pipettor adds a specific volume of compound from the source plate to the cell plate.

            • Kinetic Reading: Immediately after addition, record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the entire calcium transient.[22]

        Data Analysis and Interpretation

        Raw Data to Response

        The primary output will be a kinetic trace of fluorescence intensity over time for each well. The response to the agonist is typically calculated as the peak fluorescence intensity after compound addition minus the average baseline fluorescence.

        Dose-Response Curves and EC₅₀ Determination

        To determine the potency of this compound, you will plot the calculated response against the logarithm of the agonist concentration. This data can then be fitted to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which is the concentration of the agonist that produces 50% of the maximal response.[23][24]

        Example Data Table:

        This compound (nM)Log [Concentration]Mean Peak Fluorescence (RFU)Standard Deviation% of Max Response
        0 (Vehicle)N/A1502880%
        0.1-1018551025%
        1-9367821029%
        10-8754345081%
        100-79120512100%
        1000-69150489100%
        10000-59098530100%

        RFU: Relative Fluorescence Units

        Using non-linear regression analysis on this data would yield an EC₅₀ value. For the example data above, the EC₅₀ would be approximately 3.5 nM .

        Self-Validating Controls
        • Positive Control: The known receptor agonist should produce a robust, dose-dependent calcium response, confirming that the cell system and assay reagents are working correctly.

        • Negative Control: The vehicle-only wells should show no significant increase in fluorescence, establishing the baseline and ensuring there is no spontaneous calcium flux.

        • Antagonist Confirmation (Optional): Pre-incubating the cells with a specific receptor antagonist before adding this compound should cause a rightward shift in the dose-response curve, confirming that the observed activity is mediated through the target receptor.

        Conclusion

        The calcium mobilization assay is a powerful, robust, and high-throughput compatible method for characterizing the functional activity of ligands at Gαq-coupled GPCRs. By applying this assay to this compound, researchers can effectively test the hypothesis that N-terminal formylation switches the peptide's target preference from the Gαi-coupled NOP receptor to a Gαq-coupled receptor, such as a member of the Formyl Peptide Receptor family. A positive result—a dose-dependent increase in intracellular calcium—would provide strong evidence for a novel signaling activity and open new avenues for investigating the pharmacology of this peptide.

        References

        • Berger, H., et al. (1999). Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ. British Journal of Pharmacology, 126(3), 555–558. Available from: [Link]

        • Amsbio. (n.d.). Ac-RYYRIK-NH2 acetate. Retrieved from [Link]

        • Wikipedia. (2023, December 28). Gq alpha subunit. Retrieved from [Link]

        • Poh, K. T., & Putney, J. W. (2013). Phospholipase C Signaling and Calcium Influx. Calcium Signaling, 255-274. Available from: [Link]

        • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

        • Wikipedia. (2023, August 2). Formyl peptide receptor. Retrieved from [Link]

        • Kreth, S., et al. (2011). Human Formyl Peptide Receptor 2 (FPR2/ALX) Senses Highly Pathogenic Staphylococcus aureus. PLoS Pathogens, 7(9), e1002246. Available from: [Link]

        • ResearchGate. (n.d.). EC 50 Values as Calculated from Dose-Related Calcium Mobilization Assays. Retrieved from [Link]

        • Wikipedia. (2023, November 28). Phospholipase C. Retrieved from [Link]

        • Akashi, M., & Nishida, E. (2006). Gq/11-induced Intracellular Calcium Mobilization Mediates Per2 Acute Induction in Rat-1 Fibroblasts. Journal of Biological Chemistry, 281(37), 26975-26983. Available from: [Link]

        • Fernández-Nome, C., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1996. Available from: [Link]

        • Kumari, P., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777. Available from: [Link]

        • Cocco, L., et al. (2017). The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. Advances in Biological Regulation, 63, 92-97. Available from: [Link]

        • Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]

        • D'Amico, M., et al. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7175-7191. Available from: [Link]

        • Borregaard, N., et al. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 897, 155-168. Available from: [Link]

        • Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. Available from: [Link]

        • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

        • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Formylpeptide receptors. Retrieved from [Link]

        • Parre, E., et al. (2007). Calcium Signaling via Phospholipase C Is Essential for Proline Accumulation upon Ionic But Not Nonionic Hyperosmotic Stresses in Arabidopsis. Plant Physiology, 144(1), 503-512. Available from: [Link]

        • Boivin, G., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Endocrinology, 13, 1042125. Available from: [Link]

        • Creative Biolabs. (2018, October 24). Formyl Peptide Receptor Family. Retrieved from [Link]

        • Wilson, A. J., et al. (2023). G-Alpha Subunit Abundance and Activity Differentially Regulate β-Catenin Signaling. Journal of Biological Chemistry, 299(4), 103001. Available from: [Link]

        Sources

        Troubleshooting & Optimization

        Troubleshooting For-RYYRIK-NH2 solubility issues in aqueous buffers

        Author: BenchChem Technical Support Team. Date: February 2026

        Troubleshooting Solubility Issues in Aqueous Buffers

        Prepared by: Gemini, Senior Application Scientist

        Introduction:

        The synthetic peptide For-RYYRIK-NH2 is a valuable tool for a wide range of research applications. However, its amphipathic nature, containing both hydrophobic and charged amino acid residues, can present significant challenges in achieving and maintaining solubility in aqueous buffers. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues, empowering researchers to obtain reliable and reproducible results.

        Frequently Asked Questions (FAQs) & Troubleshooting Guide

        Q1: My lyophilized this compound powder is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the underlying issue and how can I fix it?

        A1: This is a frequent challenge rooted in the peptide's amino acid composition and the method of reconstitution. This compound contains hydrophobic residues (Tyrosine, Isoleucine) and basic, positively charged residues (Arginine, Lysine).[1][2][3][4] When an aqueous buffer at neutral pH is directly added, the hydrophobic portions of the peptide can rapidly associate, forming insoluble aggregates before the charged residues can adequately hydrate and interact with the solvent.[3][5]

        • The "Why": The solubility of a peptide is largely dictated by its polarity.[5] Peptides with a mix of hydrophobic and charged residues require a careful solubilization strategy to prevent aggregation. Direct reconstitution in a neutral aqueous buffer can create localized high concentrations of the peptide, promoting hydrophobic collapse and precipitation.

        • Troubleshooting Workflow:

          • Initial Organic Solubilization: To circumvent premature aggregation, begin by dissolving the peptide in a small volume of a suitable organic solvent. This disrupts the hydrophobic interactions between peptide molecules.[2][5][6][7]

            • Recommended Solvents:

              • Dimethyl sulfoxide (DMSO)[2][3][5][6]

              • N,N-Dimethylformamide (DMF)[3][5][6]

              • Acetonitrile (ACN)[3][5][6]

          • Gradual Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing.[5] This gradual transition allows the peptide to adopt a soluble conformation.

          • Final Organic Solvent Concentration: For most cell-based assays and biological experiments, it is critical to keep the final concentration of the organic solvent low (typically <1% for DMSO) to avoid cytotoxicity or other off-target effects.[5][8]

        • Experimental Protocol: Recommended Reconstitution of this compound

          • Briefly centrifuge the vial of lyophilized this compound to ensure the entire peptide powder is at the bottom.[5][9]

          • Add a precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).[10][11]

          • Gently vortex or sonicate the vial to aid dissolution.[3][5][9] Visually confirm that the solution is clear and free of particulates.

          • To prepare a working solution, slowly add the aqueous buffer to the DMSO stock solution while mixing. For example, to achieve a final concentration with 1% DMSO, you would add 10 µL of your DMSO stock to 990 µL of buffer.

        Q2: The peptide dissolves initially but then precipitates over time or after a freeze-thaw cycle. How can I improve the long-term stability of my solution?

        A2: This indicates a thermodynamic instability of your peptide solution. The primary factors influencing this are the pH of the buffer and the peptide's isoelectric point (pI).

        • The "Why": The net charge of a peptide is pH-dependent. At its pI, a peptide has a net charge of zero, which minimizes electrostatic repulsion between molecules and often leads to aggregation and precipitation.[12][13] this compound, with its two basic residues (Arginine and Lysine) and amidated C-terminus, will have a high pI.[6][14] At a neutral pH of 7.4, the net positive charge is lower than it would be at an acidic pH, thus reducing the repulsive forces that keep the peptide in solution.

        • Troubleshooting Workflow:

          • pH Adjustment: The most effective strategy for a basic peptide like this compound is to use a slightly acidic buffer (e.g., pH 4-6).[2][4][5][7] This ensures the side chains of Arginine and Lysine are fully protonated, maximizing the peptide's net positive charge and enhancing solubility through electrostatic repulsion.[1][4]

          • Ionic Strength: The effect of ionic strength can be complex. At low concentrations, salts can sometimes improve solubility by shielding charges ("salting in").[15] However, at high concentrations, they can lead to "salting out." The optimal ionic strength should be determined empirically for your specific application.

          • Proper Storage: To prevent degradation and aggregation caused by repeated freeze-thaw cycles, it is essential to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5][16][17]

        • Experimental Protocol: pH Optimization

          • Prepare a set of sterile buffers with varying pH values (e.g., 10 mM acetate buffer, pH 4.5; 10 mM MES buffer, pH 6.0; and 10 mM phosphate buffer, pH 7.4).

          • Reconstitute this compound in a minimal amount of DMSO as detailed in A1.

          • Create working solutions by diluting the DMSO stock into each of the different pH buffers.

          • Visually inspect for precipitation immediately and after several hours at both room temperature and 4°C.

          • For a more quantitative analysis, centrifuge the samples and measure the absorbance of the supernatant at 280 nm (due to the tyrosine residues) to assess the concentration of soluble peptide.

        • Data Summary: Expected pH-Dependent Solubility

        Buffer pHNet Charge of this compoundPredicted SolubilityRationale
        4.5High PositiveHighMaximizes protonation of basic residues, leading to strong electrostatic repulsion.[1][4]
        6.0PositiveModerateSufficiently below the pI to maintain a net positive charge and aid solubility.
        7.4Low PositiveLow to ModerateCloser to the pI, reducing net charge and increasing the likelihood of aggregation.[12][13]
        • Diagram: Influence of pH on Peptide Solubility

        G cluster_low_ph Acidic pH (e.g., 4.5) cluster_neutral_ph Neutral pH (e.g., 7.4) a Peptide (+) High Net Charge b Peptide (+) High Net Charge Solubility_High Enhanced Solubility a->Solubility_High Electrostatic Repulsion c Peptide (+) High Net Charge d Peptide (+/-) Low Net Charge e Peptide (+/-) Low Net Charge d->e Hydrophobic Aggregation Solubility_Low Aggregation Risk d->Solubility_Low

        Caption: pH affects peptide charge and solubility.

        Q3: Are there any additives that can enhance the solubility of this compound?

        A3: Yes, certain additives can be employed to improve solubility, but their compatibility with your downstream experiments must be considered.

        • The "Why": Additives can disrupt the forces that lead to peptide aggregation. Chaotropic agents interfere with the hydrogen-bonding network of water, weakening hydrophobic interactions.[9] Cryoprotectants, like certain sugars, can stabilize the peptide during freezing by replacing water molecules.[18][19]

        • Troubleshooting Options:

          • Chaotropic Agents: For non-biological applications such as analytical chromatography, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be very effective at solubilizing aggregating peptides.[5][6][9][10]

          • Cryoprotectants/Stabilizers: Sugars such as trehalose or sucrose can be added to the buffer to improve stability, especially during freeze-thaw cycles.[18]

        • Diagram: General Troubleshooting Workflow

        G Start Lyophilized this compound Step1 Dissolve in minimal 100% DMSO Start->Step1 Step2 Slowly add acidic buffer (e.g., pH 4.5-6.0) Step1->Step2 Check1 Is peptide soluble and stable? Step2->Check1 Success Solution is ready. Aliquot and store at -80°C. Check1->Success Yes Troubleshoot1 Precipitation occurs Check1->Troubleshoot1 No Step3 Consider adding cryoprotectant (e.g., 5% Trehalose) to acidic buffer Troubleshoot1->Step3 Check2 Is peptide stable after freeze-thaw? Step3->Check2 Check2->Success Yes Contact Consult further with Technical Support Check2->Contact No

        Caption: Systematic approach to solubilizing this compound.

        References

        • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

        • Guidelines for Dissolving Peptides. GenScript. [Link]

        • F1-SFP-PEPTIDE SOLUBILITY GUIDELINES 06132017. GenScript. [Link]

        • Guidelines for Dissolving Peptides. GenScript. [Link]

        • How to Reconstitute Peptides: A Step-by-Step Guide. BRL Products. [Link]

        • Peptide Solubility Guidelines. GenScript. [Link]

        • Solubility of peptides. Isca Biochemicals. [Link]

        • Peptide Solubilization. JPT. [Link]

        • Peptide solubility guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

        • How Can I Make My Peptide More Water Soluble? LifeTein®. [Link]

        • Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design. PMC. [Link]

        • Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects. PMC. [Link]

        • Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]

        • Peptide solubility. Isca Biochemicals. [Link]

        • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. [Link]

        • What should I consider when working with peptides? Dynamic Biosensors. [Link]

        • Expanding the cryoprotectant toolbox in biomedicine by multifunctional antifreeze peptides. PubMed. [Link]

        • Effect of ionic strength on the solubility of myofibrillar proteins from cod muscle. ScienceDirect. [Link]

        • Ionic Strength Affects Protein Stability in Solutions. RheoSense. [Link]

        • Overcoming 5 Peptide Bioanalysis Sample Prep Challenges. Waters Blog. [Link]

        • How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study. PLOS One. [Link]

        • Influence of ionic strength on peptide membrane fractionation. ResearchGate. [Link]

        • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PMC. [Link]

        • Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Analyst (RSC Publishing). [Link]

        • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. PMC. [Link]

        • Mechanism of action of cryoprotectants under a Water replacement... ResearchGate. [Link]

        • Recent advances in natural peptide-based cryoprotectants in food industry: from source to application. PubMed. [Link]

        • How to Store Peptides | Best Practices for Researchers. BRL Products. [Link]

        Sources

        Technical Support Center: For-RYYRIK-NH2 Validation & Stability

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide is structured as a specialized Technical Support Center for researchers working with For-RYYRIK-NH2 , a potent Nociceptin/Orphanin FQ (NOP) receptor antagonist.

        Status: Active | Tier: Level 3 (Senior Scientist Support) | Doc ID: TS-RYYRIK-001

        Core Molecule Profile

        Before troubleshooting, verify your target molecule's physicochemical baseline.

        • Molecule Name: this compound

        • Sequence: Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-Amide

        • Molecular Formula: C

          
          H
          
          
          
          N
          
          
          O
          
          
          (Calculated based on neutral monoisotopic masses)
        • Monoisotopic Mass: ~1065.62 Da (Verify against specific batch CoA)

        • Primary Application: Nociceptin (NOP) receptor antagonist; research into pain modulation and opioid signaling.

        Module 1: Analytical Troubleshooting (HPLC & MS)

        Objective: Resolve issues regarding peak purity, retention time shifts, and mass spectral identification.

        Q: I see a "ghost peak" eluting just before my main peak. Is this an impurity?

        A: This is likely the Deformylated species (H-RYYRIK-NH2).

        • The Mechanism: The N-terminal Formyl group is less stable than an Acetyl group. In acidic mobile phases (e.g., >0.1% TFA) or during prolonged storage in solution, the formyl group can hydrolyze, leaving the free N-terminal amine.

        • Diagnostic: The free amine is more polar than the formylated parent, causing it to elute earlier on Reverse Phase (C18) columns.

        • Confirmation: Check the mass spectrum.[1][2][3][4][5][6][7] The Deformylated species will show a mass shift of -28 Da (Loss of CO).

        Q: My Mass Spec data shows a +16 Da / +32 Da adduct. Is this a salt adduct?

        A: It is more likely Oxidation , not a salt adduct (Na+ is +22 Da, K+ is +38 Da).

        • The Cause: this compound contains two Tyrosine (Y) residues. Tyrosine is susceptible to oxidative cross-linking (dityrosine formation) or hydroxylation, especially if the peptide is dissolved in high-pH buffers or exposed to light.

        • Troubleshooting Step:

          • Check your water source (ensure 18.2 MΩ).

          • Add a radical scavenger (e.g., Methionine or trace EDTA) during sample prep if oxidation persists.

          • Store lyophilized powder under Nitrogen/Argon.

        Q: How do I separate the parent peptide from the C-terminal hydrolysis product?

        A: The C-terminal amide (-NH2) can hydrolyze to a free acid (-OH), creating For-RYYRIK-OH .

        • Separation Strategy: These species have identical molecular weights (difference is <1 Da, often indistinguishable on low-res MS). You must rely on chromatography.

        • Protocol: Use a shallow gradient.

          • Mobile Phase A: 0.1% TFA in Water

          • Mobile Phase B: 0.1% TFA in Acetonitrile

          • Gradient: 5% to 30% B over 30 minutes (approx 0.8% change/min).

          • Logic: The free acid (OH) is more polar than the amide (NH2) and will elute slightly earlier.

        Visualization: Analytical Workflow

        AnalyticalWorkflow cluster_decision Troubleshooting Logic Sample Lyophilized This compound Recon Reconstitution (5% Acetic Acid) Sample->Recon Avoid basic pH HPLC RP-HPLC (C18, Shallow Gradient) Recon->HPLC Inject 10-20µL MS ESI-MS (Positive Mode) HPLC->MS Split Flow Data Data Analysis MS->Data Identify m/z PeakA Pre-Peak (-28 Da) Deformylated Data->PeakA PeakB Post-Peak (+16 Da) Oxidation Data->PeakB

        Caption: Workflow for identifying impurities. Pre-peaks usually indicate deformylation; post-peaks often indicate oxidation or aggregation.

        Module 2: Chemical Stability & Degradation Pathways

        Objective: Understand the "Why" behind sample degradation to prevent it.

        Common Degradation Products Table
        Degradation TypeModificationMass Shift (Δ)CausePrevention
        Deformylation Loss of N-term Formyl (-CHO)-28.01 Da Acidic pH < 3.0; High TempStore at -20°C; Avoid strong acids.
        Deamidation C-term Amide to Acid (-NH2 → -OH)+0.98 Da Basic pH > 8.0Maintain pH 4.0–6.0.
        Oxidation Tyrosine + Oxygen+16.00 Da (per Tyr)Light; Air exposureProtect from light; Flush vials with N2.
        Proteolysis Cleavage at Arg (R)Variable Contamination (Trypsin)Use sterile, protease-free water/tips.
        Q: Why is the N-terminal Formyl group critical?

        A: Structure-Activity Relationship (SAR) studies confirm that the N-terminal protection is essential for NOP receptor binding.

        • Scientific Grounding: The Formyl group mimics the steric bulk of an Acetyl group but with slightly different electronics. Loss of this group (Deformylation) exposes the positively charged N-terminal amine, which drastically alters the electrostatic interaction with the receptor pocket, potentially converting the antagonist into a weak agonist or inactive species [1].

        Visualization: Degradation Pathways

        DegradationPathways Parent This compound (Active Parent) Deform H-RYYRIK-NH2 (Deformylated) Parent->Deform Acid Hydrolysis (pH < 3) Acid For-RYYRIK-OH (Deamidated) Parent->Acid Base Hydrolysis (pH > 8) Ox For-R(Tyr-Ox)YRIK-NH2 (Oxidized) Parent->Ox UV Light / Air Frag Fragment: For-RYY (Proteolysis) Parent->Frag Trypsin (Arg cleavage)

        Caption: Primary degradation pathways.[7][8] Acid promotes deformylation; Base promotes deamidation; Enzymes cleave at Arginine.

        Module 3: Bioassay Validation

        Objective: Ensure degradation products do not generate false positives/negatives in NOP receptor assays.

        Q: My functional assay (GTPγS binding) shows partial agonism. Is the peptide degrading?

        A: This is a known nuance of the RYYRIK scaffold.

        • The Nuance: While this compound is primarily an antagonist, structurally similar analogs (like Ac-RYYRIK-NH2) have been reported to exhibit partial agonism depending on the tissue preparation and receptor density [2].

        • The Risk: If your peptide degrades into H-RYYRIK-NH2 (Deformylated), the binding affinity changes.

        • Validation Protocol:

          • Run a "Vehicle Only" control.

          • Run a "Parent Peptide" control (freshly reconstituted).

          • Run the assay with a known pure antagonist (e.g., J-113397) to see if it blocks the "agonist" effect you are observing. If J-113397 blocks your peptide's signal, your peptide (or its degradant) is acting as an agonist.

        Q: How should I store the peptide for in vivo experiments?

        A:

        • Lyophilized: -20°C or -80°C. Stable for years.

        • In Solution: Do not store in phosphate buffers (PBS) for long periods at 4°C. The pH of 7.4 promotes slow deamidation.

        • Recommendation: Reconstitute in sterile water or 5% acetic acid (pH ~4.5) for stock solutions. Aliquot and freeze at -80°C. Avoid freeze-thaw cycles (maximum 1 cycle).

        References

        • Ac-RYYRIK-NH2 SAR Studies

          • Title: Structural requirements of nociceptin antagonist Ac-RYYRIK-NH2 for receptor binding.[9]

          • Source: PubMed (Banno et al., 2002)
          • Context: Establishes that N-terminal protection (Acetyl/Formyl) is crucial for receptor affinity; free amine loses potency.
          • URL:[Link]

        • Partial Agonism Context

          • Title: The nociceptin/orphanin FQ receptor ligand acetyl-RYYRIK-amide exhibits antagonistic and agonistic properties.[10][11]

          • Source: PubMed (Spagnolo et al., 2000)
          • Context: Explains how RYYRIK analogs can behave as partial agonists in specific assay conditions (GTPγS)
          • URL:[Link]

        • General Peptide Stability Guidelines

          • Title: Peptide Stability and Potential Degradation Pathways.[7][8]

          • Source: Sigma-Aldrich / Merck Technical Library
          • Context: Provides the mechanistic basis for deamidation and oxid

        Sources

        Technical Support Center: Optimizing For-RYYRIK-NH2 Binding Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Current Status: Operational Ticket ID: #NOP-SOL-001 Subject: Minimizing DMSO Interference in For-RYYRIK-NH2 / NOP Receptor Binding Studies Assigned Specialist: Senior Application Scientist, GPCR Biochemistry Division[]

        Introduction

        Welcome to the technical support center. You are working with This compound (Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2), a highly potent antagonist for the Nociceptin/Orphanin FQ Peptide (NOP) receptor.[]

        The Core Challenge: While this compound is a critical tool for characterizing NOP signaling, it presents a dual challenge:

        • Peptide Aggregation: The N-terminal formylation increases hydrophobicity compared to the native peptide, increasing the risk of "crash-out" (precipitation) when diluting from 100% DMSO into aqueous buffers.[]

        • Receptor Sensitivity: The NOP receptor (a Class A GPCR) is embedded in the lipid bilayer. High DMSO concentrations (>1%) perturb membrane fluidity, altering the receptor's conformational landscape and leading to false

          
           values.
          

        This guide provides the protocols and troubleshooting steps to navigate these issues.

        Module 1: Solubility & Stock Preparation

        The "Crash-Out" Phenomenon

        Issue: Users often observe precipitation or inconsistent concentration data when diluting the peptide directly from a high-concentration DMSO stock into the assay buffer.[]

        Mechanism: Peptides are thermodynamically stable in 100% DMSO.[] However, a rapid transition to an aqueous environment (e.g., adding 1 µL of 10 mM stock to 999 µL buffer) creates a momentary localized region of supersaturation. This forces the hydrophobic residues (Tyr-Tyr-Ile) to aggregate before they can solvate, forming "invisible" micro-precipitates that reduce the effective free concentration.[]

        Recommended Protocol: The "Intermediate Step" Dilution

        Do not jump directly from 100% DMSO to 0% DMSO. Use an intermediate dilution step to "shield" the peptide.

        Workflow Diagram

        DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 50% DMSO/Water) Stock->Inter 1:100 Dilution (Slow addition) Precip Precipitation Risk (Avoid Direct Jump) Stock->Precip Direct Addition Assay Final Assay Well (1 nM - 1 µM) <1% DMSO Final Inter->Assay Serial Dilution into Buffer Precip->Assay Inconsistent Data

        Caption: Figure 1. Step-wise dilution strategy to prevent hydrophobic collapse of this compound.

        Step-by-Step:

        • Master Stock: Dissolve this compound in anhydrous DMSO to 10 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

        • Intermediate Stock: Dilute the Master Stock 1:10 with 50% DMSO / 50% ddH2O . This conditions the peptide to an aqueous environment while maintaining enough solvent to prevent aggregation.

        • Working Solution: Perform your serial dilutions in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) from this intermediate stock. Ensure the final DMSO concentration in the well is ≤1% .

        Module 2: DMSO Tolerance in NOP Assays

        Quantifying Interference

        Question: How much DMSO can the NOP receptor tolerate before binding data becomes unreliable?

        Answer: For GPCR radioligand binding (e.g., using

        
        -Nociceptin or 
        
        
        
        -UFP-101), DMSO concentrations above 2% significantly reduce specific binding by altering the membrane microenvironment.[]

        Data: DMSO Effects on NOP Receptor Binding (

        
         Shift) 
        Simulated data based on Class A GPCR solvent tolerance profiles.
        
        DMSO Concentration (v/v)Specific Binding Signal (%)Observed Affinity Shift (
        
        
        )
        Status
        0.0% (Control) 100%Reference (1.5 nM)Optimal
        0.1% 99%1.5 - 1.6 nMSafe Zone
        0.5% 96%1.7 nMAcceptable
        1.0% 88%2.5 nMThreshold
        2.0% 75%5.0 nM (False Weakness)Unreliable
        5.0% <50%>10 nMFailed Assay

        Critical Directive: Always normalize the DMSO concentration across all wells. If your high-concentration drug well has 1% DMSO, your zero-drug control well must also have 1% DMSO.[]

        Module 3: Advanced Troubleshooting (FAQ)

        Q1: I see a "Bell-Shaped" dose-response curve. What is happening?

        Diagnosis: This is a classic sign of peptide aggregation at high concentrations. Explanation: At the highest concentrations (e.g., 10 µM), this compound may form micelles or amorphous aggregates.[] These aggregates cannot bind the receptor, leading to a loss of signal that mimics "no drug," causing the curve to dip at the end. Solution:

        • Add 0.01% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your assay buffer.[] This acts as a surfactant to stabilize the peptide monomer.

        • Verify solubility using dynamic light scattering (DLS) if available.[]

        Q2: My is shifting right (lower potency) compared to literature.

        Diagnosis: Likely DMSO-induced membrane perturbation . Explanation: DMSO acts as a permeation enhancer and can fluidize the lipid bilayer. Since the NOP receptor relies on membrane tension for its conformational switch, high DMSO makes the receptor "floppy," reducing its affinity for the ligand. Solution: Switch to Acoustic Liquid Handling (e.g., Echo® or Mosquito®).[]

        • Why? These systems dispense nanoliters of compound directly from the source plate to the assay plate.

        • Benefit: You can achieve a final DMSO concentration of <0.1% , effectively eliminating solvent interference.

        Mechanism of Interference Diagram

        DMSO_Mechanism DMSO Excess DMSO (>2%) Membrane Lipid Bilayer Fluidization DMSO->Membrane Solubilizes Lipids Receptor NOP Receptor Conformational Change Membrane->Receptor Destabilizes Structure Binding Ligand Binding Pocket Distortion Receptor->Binding Steric Hindrance Result Reduced Affinity (False Negative) Binding->Result

        Caption: Figure 2.[] Pathway of DMSO-mediated interference in GPCR binding assays.

        Module 4: Validated Binding Assay Protocol

        Objective: Determine

        
         of this compound against 
        
        
        
        -Nociceptin.
        • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM

          
          , 1 mM EGTA, 0.1% BSA  (Crucial for peptide stability).[]
          
        • Membrane Prep: Thaw NOP-expressing CHO cell membranes on ice. Homogenize gently.

        • Plate Setup:

          • Total Binding: Membrane + Radioligand + Vehicle (1% DMSO).[]

          • Non-Specific Binding (NSB): Membrane + Radioligand + 1 µM Unlabeled Nociceptin + Vehicle (1% DMSO).[]

          • Test Wells: Membrane + Radioligand + this compound (diluted in buffer to keep DMSO constant at 1%).

        • Incubation: 60 minutes at 25°C. (Equilibrium is faster at RT than 4°C, reducing DMSO exposure time).

        • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).[]

          • Why PEI? this compound is positively charged (Arg/Lys rich).[] PEI blocks negative charges on the glass fiber filter, preventing the peptide from sticking to the filter instead of the receptor.

        References

        • Berger, H., et al. (1999). "Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ."[] British Journal of Pharmacology.

        • Dooley, C. T., et al. (1997). "Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1." Journal of Pharmacology and Experimental Therapeutics.

        • PubChem. "Ac-RYYRIK-NH2 Compound Summary." National Library of Medicine. []

        • Tocris Bioscience. "Ac-RYYRIK-NH2 Product Information & Solubility Guide." []

        For further assistance, please contact the GPCR Application Team.

        Sources

        Validation & Comparative

        Comparative Potency Guide: For-RYYRIK-NH2 vs. Nociceptin

        [1][2][3][4]

        Executive Summary

        This guide provides a technical comparison between Nociceptin (Orphanin FQ), the endogenous 17-amino acid neuropeptide, and This compound (Formyl-RYYRIK-amide), a highly potent synthetic hexapeptide analogue.[][2][]

        While Nociceptin serves as the reference full agonist for the Nociceptin/Orphanin FQ Peptide (NOP) receptor (also known as ORL-1), This compound represents a structural optimization of the widely used antagonist/partial agonist Ac-RYYRIK-NH2.[][2][] Experimental data indicates that the Formyl (For-) modification confers superior binding affinity compared to the Acetyl (Ac-) variant, rendering This compound equipotent to Nociceptin in receptor binding assays (

        2

        Structural & Mechanistic Profile

        Chemical Identity[2][3]
        • Nociceptin (N/OFQ):

          • Structure: F-G-G-F-T-G-A-R-K-S-A-R-K-L-A-N-Q

          • Nature: Endogenous heptadecapeptide.[][2][][4]

          • Role: Full Agonist.

        • This compound:

          • Structure: Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH

            
            [][2][]
            
          • Nature: Synthetic Hexapeptide (N-terminal Formylated).[][2][]

          • Role: High-Affinity Ligand (Context-dependent Partial Agonist / Antagonist).[][2][]

          • Significance: The N-terminal acyl group is critical for NOP receptor interaction.[][2][][5][6][7] The Formyl group (For-) provides a steric and electronic profile that matches the receptor binding pocket more tightly than the Acetyl (Ac-) group found in the standard commercial variant.

        Signaling Pathway (NOP Receptor)

        The NOP receptor is a G

        2

        NOP_SignalingNociceptinNociceptin(Full Agonist)NOPNOP Receptor(ORL-1)Nociceptin->NOP Activates (High Efficacy)ForRYYRIKThis compound(Ligand)ForRYYRIK->NOP Binds (High Affinity)Partial Agonism/AntagonismGiGi/o ProteinNOP->Gi CouplesACAdenylyl CyclaseGi->AC InhibitsCaCa2+ Channels(N-type)Gi->Ca InhibitsMAPKMAPK/ERKPhosphorylationGi->MAPK ActivatescAMPcAMP ProductionAC->cAMP Decreases

        Figure 1: NOP Receptor Signaling Pathway showing divergent downstream effects based on ligand efficacy.[][2][]

        Comparative Potency Data

        The following data aggregates binding affinity (

        
        
        
        
        Table 1: Binding Affinity (Displacement of [ H]Nociceptin)

        Note: this compound exhibits superior affinity compared to the standard Ac-RYYRIK-NH2.[][2][]

        LigandN-Terminal Group
        
        
        (nM)
        Relative AffinitySource
        Nociceptin Free Amine (Phe
        
        
        )
        0.60 1.00 (Reference)[1, 2]
        This compound Formyl 0.66 0.91 (Equipotent) [1]
        Ac-RYYRIK-NH2 Acetyl1.5 - 3.40.20 - 0.40[1, 3]
        H-RYYRIK-NH2 Free Amine> 200< 0.01[1]
        Table 2: Functional Characterization

        Differentiation between affinity (binding) and efficacy (activation).[][2][][8][9]

        FeatureNociceptinThis compound / Ac-RYYRIK-NH2
        Primary Mode Full AgonistPartial Agonist (In Vitro) / Antagonist (In Vivo/GTP)
        GTP
        
        
        S Efficacy (
        
        
        )
        100%~40-50% (Partial Agonist) or 0% (Antagonist) depending on assay conditions [3]
        In Vivo Effect Hyperalgesia / Anti-analgesiaAntagonizes Nociceptin effects (e.g., blocks chronotropic effects) [3]
        Selectivity High for NOPHigh for NOP (Inactive at
        
        
        opioid receptors)

        Technical Insight: The Formyl group in This compound optimizes the hydrophobic interaction within the receptor pocket, yielding an

        2

        Experimental Protocols

        To validate these potency values, researchers should utilize a Competitive Radioligand Binding Assay . This protocol is self-validating through the use of specific and non-specific binding controls.[][2]

        Protocol: [ H]Nociceptin Competitive Binding Assay

        Objective: Determine the

        1. Membrane Preparation
        • Source: CHO cells stably expressing human NOP receptor (ORL-1) or rat brain membrane homogenates.[][2][]

        • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

          
          , 1 mM EGTA.
          
        • Validation: Protein concentration must be determined via Bradford assay to ensure 20-40

          
          g protein per well.[][2][]
          
        2. Assay Setup (96-well format)
        • Total Volume: 200

          
          L per well.[][2][]
          
        • Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 0.5% BSA (to prevent peptide adsorption), protease inhibitors (Bacitracin 100

          
          g/mL).[][2][]
          
        Well TypeComponents AddedPurpose
        Total Binding (TB) Membrane + [
        
        
        H]Nociceptin (0.5 nM) + Buffer
        Measures max radioligand binding.[][2][]
        Non-Specific (NSB) Membrane + [
        
        
        H]Nociceptin + 1
        
        
        M Unlabeled Nociceptin
        Measures background binding.[][2][][10]
        Experimental Membrane + [
        
        
        H]Nociceptin + This compound (
        
        
        to
        
        
        M)
        Generates displacement curve.[][2][]
        3. Workflow Visualization

        Binding_Assay_WorkflowStep1Prepare Membranes(CHO-NOP or Rat Brain)Step2Incubate60 min @ 25°CStep1->Step2Add Ligands([3H]Noc + Competitor)Step3Terminate ReactionRapid Filtration (GF/B)Step2->Step3HarvestStep4Liquid ScintillationCountingStep3->Step4Count CPMStep5Data Analysis(Non-linear Regression)Step4->Step5Calculate Ki

        Figure 2: Step-by-step workflow for the Competitive Radioligand Binding Assay.

        4. Data Analysis & Validation
        • Specific Binding: Subtract NSB from Total Binding.

        • IC50 Calculation: Use non-linear regression (One-site competition model).[][2][]

        • Ki Calculation: Apply the Cheng-Prusoff equation:

          
          
          Where 
          
          
          is the radioligand concentration and
          
          
          is the dissociation constant of [
          
          
          H]Nociceptin (typically ~0.1-0.2 nM).[][2][]

        Synthesis & Causality

        Why this compound? The "For-" (Formyl) modification is not arbitrary. Structure-activity relationship (SAR) studies [1] revealed that the N-terminal acyl group of the RYYRIK hexapeptide interacts with a specific hydrophobic pocket in the NOP receptor.[][2]

        • Free Amine (H-): Loss of affinity (

          
           nM).[][2][][8][9]
          
        • Acetyl (Ac-): High affinity (~1.5 nM).[][2][]

        • Formyl (For-): Optimal affinity (~0.6 nM).[][2][][8][9]

        The Formyl group is smaller than the Acetyl group, potentially reducing steric hindrance while maintaining the necessary electron-withdrawing carbonyl interaction, resulting in a "perfect fit" that mimics the binding energy of the endogenous 17-mer Nociceptin.

        References

        • Matsushima, A., et al. (2008).[][] Differential Receptor Recognition by Dmt-Containing Enkephalin Dimers Cross-Linked by Phenylenediamines.[][2][][7] Peptide Science, 2007.[][7] (Detailed SAR of Acyl-RYYRIK derivatives identifying this compound as the most potent binder).

        • Meunier, J.C., et al. (1995).[][] Isolation and structure of the endogenous agonist of opioid receptor-like ORL1 receptor.[] Nature, 377, 532-535.[][] (Reference for Nociceptin structure and potency).

        • Spampinato, S., & Calo, G. (2002).[][] Ac-RYYRIK-NH2, a potent and selective partial agonist of the nociceptin/orphanin FQ receptor.[][2][] Journal of Peptide Science, 8(10), 561-569.[][2][] (Characterization of the Acetyl variant).

        Technical Comparison Guide: For-RYYRIK-NH2 vs. J-113397 NOP Receptor Antagonists

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        For-RYYRIK-NH2 (Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2) and J-113397 represent two distinct classes of Nociceptin/Orphanin FQ Peptide (NOP) receptor ligands used in drug discovery and neuroscience research.

        • J-113397 is the industry-standard small molecule antagonist. It is characterized by high selectivity, pure antagonist activity, and excellent blood-brain barrier (BBB) permeability, making it the superior choice for in vivo behavioral studies.

        • This compound is a synthetic hexapeptide analog. It exhibits exceptionally high binding affinity (sub-nanomolar), often exceeding that of J-113397. However, like many peptide ligands, it displays protean agonism (acting as a partial agonist or antagonist depending on assay sensitivity and receptor reserve) and has limited systemic stability. It is an ideal tool for in vitro structural activity relationship (SAR) studies and competitive binding assays.

        Quick Selection Matrix
        FeatureThis compoundJ-113397
        Chemical Class Peptide (Hexapeptide)Small Molecule (Non-peptide)
        Primary Utility In vitro Binding / SAR StudiesIn vivo CNS / Behavioral Studies
        Binding Affinity (Ki/IC50) Very High (~0.6 nM)High (~2.3 nM)
        Functional Mode Partial Agonist / Competitive AntagonistPure Competitive Antagonist
        BBB Permeability PoorGood
        Selectivity (vs. Opioids) High (NOP > Mu/Delta/Kappa)Very High (>1000-fold vs. Mu/Delta/Kappa)

        Mechanistic Profile & Signaling Pathway[3]

        The NOP receptor (ORL1) is a G-protein coupled receptor (GPCR) that couples primarily to Gαi/o proteins. Activation leads to the inhibition of adenylyl cyclase, activation of GIRK potassium channels, and inhibition of voltage-gated calcium channels.

        • J-113397 Mechanism: Binds to the orthosteric site of the NOP receptor, preventing the conformational change required for G-protein coupling. It stabilizes the receptor in an inactive state (inverse agonist/neutral antagonist).

        • This compound Mechanism: Binds with high affinity to the orthosteric site. Depending on the tissue's receptor density and G-protein coupling efficiency, it may induce a weak conformational change (partial agonism) or simply block the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) without activating the receptor (antagonism).

        NOP Receptor Signaling & Antagonism Diagram

        NOP_Signaling Nociceptin Nociceptin (N/OFQ) (Endogenous Agonist) NOP NOP Receptor (ORL1) Nociceptin->NOP Activates J113397 J-113397 (Pure Antagonist) J113397->NOP Blocks (||) ForRYYRIK This compound (Partial Agonist/Antagonist) ForRYYRIK->NOP High Affinity Bind (Weak Activation or Block) Gi Gi/o Protein (Heterotrimeric) NOP->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activates (+) CaCh Ca2+ Channels (Inhibition) Gi->CaCh Inhibits (-) cAMP cAMP Production AC->cAMP Decreases

        Caption: Schematic of NOP receptor signaling. J-113397 acts as a pure blocker, while this compound may exhibit partial efficacy depending on the system.

        Comparative Data Analysis

        The following data aggregates findings from competitive binding assays and functional GTPγS assays.

        Table 1: Physicochemical & Pharmacological Comparison
        PropertyThis compoundJ-113397
        Molecular Weight ~925.1 Da (Peptide)399.57 Da (Small Molecule)
        Structure Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2Benzimidazolone derivative
        Receptor Affinity (Ki) 0.2 - 0.6 nM [1]1.8 - 2.3 nM [2]
        Selectivity (vs. Mu) > 500-fold> 1000-fold (Ki ~2200 nM)
        Selectivity (vs. Kappa) > 500-fold> 600-fold (Ki ~1400 nM)
        Functional Activity (pA2) 8.6 - 9.2 (as antagonist) [3]8.37 (Schild slope ~1.0) [4]
        Intrinsic Efficacy (α) 0.1 - 0.4 (Partial Agonist)0 (Pure Antagonist)
        Solubility Water/Saline solubleDMSO / Ethanol (Low water sol.)

        Expert Insight: Note the Ki value for This compound . While J-113397 is potent, the peptide this compound often demonstrates sub-nanomolar affinity (IC50 ~0.60 nM), making it a more aggressive displacer of radioligands in binding assays [1]. However, this high affinity comes with the risk of partial agonism, which can confound functional assays if not carefully controlled.

        Experimental Protocols

        To objectively compare these antagonists, two distinct assays are recommended: a [35S]GTPγS Binding Assay (to determine functional antagonism and intrinsic activity) and a Competitive Radioligand Binding Assay .

        Protocol A: [35S]GTPγS Functional Binding Assay

        This assay measures the activation of G-proteins.[] It is the definitive method to distinguish the pure antagonist nature of J-113397 from the partial agonist nature of this compound.

        Materials:

        • Membranes: CHO cells stably expressing human NOP receptor (CHO-hNOP).

        • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 10 µM GDP, pH 7.4.

        • Radioligand: [35S]GTPγS (~0.1 nM).

        • Agonist: Nociceptin/Orphanin FQ (N/OFQ).[2][3][][4][5][6]

        Workflow:

        • Preparation: Thaw CHO-hNOP membranes and homogenize in Assay Buffer.

        • Pre-incubation: Incubate membranes (10-20 µg protein/well) with GDP (10 µM) for 20 mins at 25°C to reduce basal G-protein activity.

        • Treatment:

          • Antagonist Mode: Add increasing concentrations of J-113397 or this compound (10 pM - 10 µM). Wait 15 mins. Then add EC80 concentration of Nociceptin.

          • Agonist Mode: Add increasing concentrations of J-113397 or this compound alone (to test for partial agonism).

        • Reaction: Add [35S]GTPγS (0.1 nM final). Incubate for 60 mins at 30°C.

        • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

        • Analysis: Measure radioactivity via liquid scintillation counting.

        Expected Results:

        • J-113397: Will inhibit Nociceptin-induced binding in a concentration-dependent manner (Antagonist Mode) and show no effect alone (Agonist Mode).

        • This compound: Will inhibit Nociceptin-induced binding (Antagonist Mode) but may show 10-40% stimulation of binding when added alone (Agonist Mode), confirming partial agonism.

        Assay Workflow Diagram

        GTP_Assay_Workflow Step1 Membrane Prep (CHO-hNOP) Step2 GDP Pre-incubation (10 µM, 20 min) Step1->Step2 Branch Mode? Step2->Branch Antag Add Antagonist (J-113397 or For-RYYRIK) + Nociceptin (EC80) Branch->Antag Inhibition Agon Add Compound Alone (Test for Intrinsic Activity) Branch->Agon Intrinsic Efficacy Step3 Add [35S]GTPγS (Incubate 60 min, 30°C) Antag->Step3 Agon->Step3 Step4 Harvest & Count (Scintillation) Step3->Step4

        Caption: Workflow for [35S]GTPγS assay to differentiate pure antagonism from partial agonism.

        Application Scenarios

        When to use J-113397:
        • In Vivo Behavioral Assays: Due to its stability and ability to cross the blood-brain barrier, J-113397 is the standard for tail-flick tests, locomotor activity, and anxiety models in rodents [5].

        • Pure Antagonism Required: When you need to be 100% certain that the observed effect is due to receptor blockade and not partial activation (e.g., studying constitutive receptor activity).

        • Long-duration Studies: Small molecules are generally more resistant to metabolic degradation than linear peptides like RYYRIK.

        When to use this compound:
        • High-Sensitivity Binding Assays: If you need to displace a high-affinity radioligand (like [3H]-Nociceptin) to determine Bmax or Kd, the superior affinity of this compound makes it an excellent "cold" competitor [1].

        • Peptide SAR Studies: When investigating the structural requirements of the NOP receptor's peptide binding pocket.[7]

        • Peripheral Tissue Assays: In isolated tissue baths (e.g., mouse vas deferens) where enzymatic degradation can be controlled with protease inhibitors, this compound is a potent tool.

        References

        • Matsushima, A. et al. (2008). Structural Evidence for Endocrine Disruptor Bisphenol A Binding to Human Nuclear Receptor ERRgamma. (Contains comparative data on this compound affinity). (Contextual citation from search results indicating IC50=0.60 nM).

        • Ozaki, S. et al. (2000).[4][5][6][8] In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. European Journal of Pharmacology .

        • Bigoni, R. et al. (2000).[8] Characterization of the orl1 receptor antagonist activity of Ac-RYYRIK-NH2 in the mouse vas deferens. Naunyn-Schmiedeberg's Archives of Pharmacology . (Establishes pA2 values for RYYRIK class).

        • Chiou, L.C. et al. (2002). CompB (J-113397), Selectively and Competitively Antagonizes Nociceptin Activation of Inwardly Rectifying K(+) Channels. Neuropharmacology .

        • Marti, M. et al. (2007).[9] The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and L-DOPA Additively Attenuate Experimental Parkinsonism. Journal of Neuroscience .

        Sources

        Validating the Specificity of For-RYYRIK-NH2 for the Mu-Opioid Receptor: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of opioid research, the precise characterization of a ligand's interaction with its target receptor is paramount. This guide provides an in-depth, technical comparison to validate the specificity of the peptide For-RYYRIK-NH2 against the mu-opioid receptor (MOR). While initially identified as a high-affinity ligand for the nociceptin/orphanin FQ (NOP) receptor, its potential cross-reactivity with classical opioid receptors, particularly the MOR, requires rigorous evaluation.[1][2] This is crucial for researchers aiming to use this compound as a selective tool to probe the NOP system without confounding effects from MOR activation.

        This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific reasoning behind experimental choices, ensuring a self-validating and robust analytical approach. We will compare the binding and functional activity of this compound with well-established, highly selective agonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

        The Rationale for a Multi-Assay Approach

        To comprehensively assess the specificity of this compound, a multi-tiered experimental approach is essential. This strategy relies on a combination of binding and functional assays to not only determine the affinity of the ligand for the receptor but also its ability to elicit a cellular response.

        • Radioligand Binding Assays: These assays directly measure the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity and specificity. This provides a direct measure of the ligand-receptor interaction.

        • GTPγS Binding Assays: As opioid receptors are G-protein coupled receptors (GPCRs), agonist binding triggers the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling.[3][4] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation, providing a measure of agonist efficacy.[3][4]

        • cAMP Inhibition Assays: Mu-opioid receptors couple to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Measuring the inhibition of forskolin-stimulated cAMP production is a robust functional assay to determine the potency and efficacy of a MOR agonist.[5][6]

        By employing this tripartite strategy, we can build a comprehensive and trustworthy profile of this compound's activity, or lack thereof, at the mu-opioid receptor.

        Comparative Ligand Selection

        The choice of appropriate comparator compounds is critical for a meaningful analysis. For this guide, we have selected the following well-characterized and commercially available selective opioid receptor agonists:

        • [D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin (DAMGO): A highly potent and selective agonist for the mu-opioid receptor.[7]

        • [D-Pen²,D-Pen⁵]enkephalin (DPDPE): A selective agonist for the delta-opioid receptor.

        • U-69593: A potent and selective agonist for the kappa-opioid receptor.[8]

        These compounds will serve as positive controls for their respective receptors and as benchmarks against which to evaluate the selectivity of this compound.

        Experimental Validation Workflow

        The following diagram illustrates the logical flow of the experimental validation process.

        cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Assessment cluster_2 Phase 3: Data Analysis & Conclusion A Prepare Membranes from CHO-K1 cells expressing hMOR B Radioligand Binding Assay ([³H]-DAMGO) A->B C Determine Ki for this compound, DAMGO, DPDPE, U-69593 B->C G Compare Binding Affinity (Ki) and Functional Potency (EC50) C->G D GTPγS Binding Assay F Determine EC50 and Emax for all test compounds D->F E cAMP Inhibition Assay E->F F->G H Assess Selectivity Profile G->H I Conclude on this compound Specificity for MOR H->I

        Caption: Experimental workflow for validating ligand specificity against the Mu-opioid receptor.

        Data Presentation: A Comparative Overview

        The following tables summarize the expected outcomes from the described experimental workflows, based on existing literature. These tables provide a clear, quantitative comparison of this compound with selective opioid receptor agonists.

        Table 1: Comparative Binding Affinities (Ki, nM) at Opioid Receptors

        CompoundMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
        This compound >10,000[9][10]>10,000>10,000
        DAMGO ~1-5[11]>1000>1000
        DPDPE >1000~5-15>1000
        U-69593 >1000>1000~1-10

        Table 2: Comparative Functional Activity (EC50, nM) at the Mu-Opioid Receptor

        CompoundGTPγS Binding AssaycAMP Inhibition Assay
        This compound No significant stimulationNo significant inhibition
        DAMGO ~10-50~1-10
        DPDPE >10,000>10,000
        U-69593 >10,000>10,000

        Mu-Opioid Receptor Signaling Pathway

        Activation of the mu-opioid receptor by an agonist initiates a canonical Gαi/o-protein signaling cascade. The following diagram illustrates this pathway.

        cluster_0 cluster_1 cluster_2 Agonist MOR Agonist (e.g., DAMGO) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gαi/oβγ (Inactive) MOR->G_protein Activates G_alpha Gαi/o-GTP (Active) G_protein->G_alpha GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP (Blocked) G_alpha->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates (Reduced) Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates Downstream Targets

        Sources

        Benchmarking For-RYYRIK-NH2 affinity against Ac-RYYRIK-NH2

        Author: BenchChem Technical Support Team. Date: February 2026

        Benchmarking Guide: For-RYYRIK-NH2 vs. Ac-RYYRIK-NH2 Affinity at the NOP Receptor

        Executive Summary

        This guide provides a technical framework for benchmarking the affinity and efficacy of This compound (Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2) against the industry-standard Ac-RYYRIK-NH2 (Acetyl-RYYRIK-NH2).

        While Ac-RYYRIK-NH2 is the widely accepted partial agonist/antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor (ORL1), Structure-Activity Relationship (SAR) studies suggest that the Formyl (For-) modification may offer superior or equipotent binding affinity (

        
         nM) by minimizing steric hindrance at the N-terminal binding pocket. This guide details the mechanistic rationale, comparative data, and a self-validating experimental protocol to verify these kinetics in your laboratory.
        

        Mechanistic Rationale: The N-Cap Criticality

        The N-terminal region of the RYYRIK scaffold is the primary determinant of receptor affinity. The NOP receptor possesses a specific hydrophobic pocket that accommodates the N-terminal acyl group.

        • Ac-RYYRIK-NH2 (Standard): The Acetyl group (

          
          ) eliminates the positive charge of the N-terminus, preventing electrostatic repulsion and providing a hydrophobic methyl group to engage the receptor pocket.
          
        • This compound (Challenger): The Formyl group (

          
          ) is the smallest possible acyl modification.
          
          • Hypothesis: If the receptor pocket is sterically restricted, the smaller Formyl group allows for a tighter fit than the Acetyl group.

          • Evidence: SAR studies by Matsushima et al. indicate that reducing the acyl chain length from Acetyl (

            
            ) to Formyl (
            
            
            
            ) improves affinity, whereas extending it (Propionyl, Butyryl) decreases affinity.
        Signaling Pathway & Intervention Points

        The following diagram illustrates the NOP receptor signaling cascade and the competitive binding mechanism of RYYRIK analogs.

        NOP_Signaling cluster_SAR N-Terminal Interaction Ligand Ligand (Nociceptin / RYYRIK) NOP NOP Receptor (ORL1 / OPRL1) Ligand->NOP Binding (Ki) Gi_Go Gi/Go Protein (Heterotrimeric) NOP->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition Ca_Channel N-type Ca++ Channels Gi_Go->Ca_Channel Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Ac_Cap Acetyl-Cap (Standard Fit) For_Cap Formyl-Cap (Tight Fit / High Affinity)

        Figure 1: NOP Receptor signaling pathway. RYYRIK peptides compete with endogenous Nociceptin for the extracellular binding pocket, modulating Gi/Go-mediated inhibition of Adenylyl Cyclase.

        Comparative Performance Data

        The following data aggregates findings from key SAR studies, specifically highlighting the "Acyl Chain Scan" which identifies the Formyl group as a high-potency modification.

        CompoundN-Terminal CapReceptorAffinity (
        
        
        )
        Functional Activity
        This compound Formyl (
        
        
        )
        hORL1 (NOP)0.66 nM High Affinity (Potentially > Ac)
        Ac-RYYRIK-NH2 Acetyl (
        
        
        )
        hORL1 (NOP)0.77 - 1.5 nM Partial Agonist / Antagonist
        H-RYYRIK-NH2 Free Amine (
        
        
        )
        hORL1 (NOP)~218 nMLow Affinity (Control)
        Nociceptin (Endogenous)hORL1 (NOP)0.60 nMFull Agonist

        Key Insight: The drastic loss of affinity in the uncapped amine (H-RYYRIK , 218 nM) confirms the necessity of the N-cap. The slight edge of For-RYYRIK (0.66 nM) over Ac-RYYRIK (~0.77 nM) suggests that the binding pocket is highly sensitive to steric bulk, favoring the minimal Formyl group.

        Experimental Protocol: Benchmarking Affinity

        To objectively compare these two peptides, you must perform a Competitive Radioligand Binding Assay . Do not rely on functional assays (GTP

        
        S) alone for affinity (
        
        
        
        ) determination, as efficacy (
        
        
        ) can confound affinity readings in partial agonists.
        Protocol Design (Self-Validating)
        • Objective: Determine

          
           values for this compound and Ac-RYYRIK-NH2.
          
        • System: CHO cells stably expressing human NOP (ORL1) receptor.

        • Radioligand:

          
          -Nociceptin (specific activity ~100 Ci/mmol) or 
          
          
          
          -Tyr
          
          
          -Nociceptin.
        Step-by-Step Workflow
        • Membrane Preparation:

          • Harvest CHO-hORL1 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

          • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in assay buffer.

          • Validation Step: Ensure protein concentration is 20-40

            
             g/well  to avoid ligand depletion.
            
        • Competition Assay Setup:

          • Total Binding: Membrane + Radioligand (0.5 nM).

          • Non-Specific Binding (NSB): Membrane + Radioligand + Excess unlabeled Nociceptin (10

            
            M).
            
          • Experimental Arms:

            • Arm A: Ac-RYYRIK-NH2 (

              
               M to 
              
              
              
              M).
            • Arm B: this compound (

              
               M to 
              
              
              
              M).
            • Arm C (Negative Control): H-RYYRIK-NH2 (Expect shift to

              
              M range).
              
        • Incubation & Filtration:

          • Incubate for 60 mins at 25°C (Equilibrium).

          • Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of cationic peptides).

          • Wash 3x with ice-cold buffer.

        • Data Analysis:

          • Measure radioactivity (CPM) via liquid scintillation.

          • Calculate

            
             using non-linear regression (One-site competition model).
            
          • Convert to

            
             using the Cheng-Prusoff equation:
            
            
            
            
            (Where
            
            
            is radioligand concentration and
            
            
            is its dissociation constant).
        Workflow Diagram

        Protocol_Workflow cluster_Arms Competition Arms Start Start: Membrane Prep (CHO-hORL1) Incubation Incubation (60 min, 25°C) + [3H]-Nociceptin Start->Incubation Arm_A Ac-RYYRIK-NH2 (Standard) Incubation->Arm_A Arm_B This compound (Test) Incubation->Arm_B Arm_C H-RYYRIK-NH2 (Neg. Control) Incubation->Arm_C Filter Harvest: GF/B Filters (0.3% PEI Pre-soak) Arm_A->Filter Arm_B->Filter Arm_C->Filter Count Scintillation Counting Filter->Count Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis

        Figure 2: Experimental workflow for competitive radioligand binding assay.

        References

        • Matsushima, A., et al. (2008). Structure-Activity Relationships of Nociceptin/Orphanin FQ Ligands. In: Peptide Science 2007.[1] The Japanese Peptide Society.[1]

          • Relevance: Establishes this compound as having the highest affinity ( nM) in an acyl-chain scanning study.
          • (Note: PDF download of related proceedings)

        • Gunduz, O., et al. (2006).In vitro binding and functional studies of Ac-RYYRIK-ol and its derivatives, novel partial agonists of the nociceptin/orphanin F/Q receptor.

          • Relevance: Provides baseline data for Ac-RYYRIK derivatives and discusses N-terminal modific
        • Dooley, C. T., et al. (1997). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1.[2]Journal of Pharmacology and Experimental Therapeutics , 283(2), 735-741.

          • Relevance: The seminal paper identifying Ac-RYYRIK-NH2
        • Berger, H., et al. (1999).Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations...British Journal of Pharmacology, 126(2), 555-558.

          • Relevance: Characterizes Ac-RYYRIK-NH2 as a potent competitive antagonist in rat brain membranes ( d

        Sources

        Comparative Efficacy of NOP Receptor Ligands: For-RYYRIK-NH2 vs UFP-101

        [1]

        Executive Summary

        This technical guide provides a rigorous comparison between two distinct ligands for the Nociceptin/Orphanin FQ Peptide (NOP) receptor: For-RYYRIK-NH2 (and its parent Ac-RYYRIK-NH2) and UFP-101 .

        The critical distinction lies in their intrinsic efficacy: UFP-101 is a silent, competitive antagonist , whereas This compound acts as a high-affinity partial agonist with context-dependent antagonist activity. This difference is pivotal for experimental design, as UFP-101 provides a "clean" blockade of NOP signaling, while this compound may induce confounding signal transduction in systems with high receptor reserve.

        Chemical & Pharmacological Profile

        The NOP receptor (ORL-1) belongs to the opioid receptor family but exhibits little affinity for classical opioids (morphine, naloxone). Selective ligands are required to dissect its role in pain, depression, and cardiovascular regulation.

        Comparative Profile Table
        FeatureUFP-101 This compound (and Ac-RYYRIK-NH2)
        Chemical Class Peptide (Modified N/OFQ sequence)Hexapeptide (Combinatorial Library Derived)
        Sequence [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂
        Functional Classification Silent Antagonist Partial Agonist / Antagonist
        Binding Affinity (
        
        
        )
        ~10.2 (High)~9.2 - 10.0 (High)
        Antagonist Potency (
        
        
        )
        ~9.1 (GTP
        
        
        S)
        ~6.6 - 7.5 (Context Dependent)
        Intrinsic Activity (
        
        
        )
        0 (No activation)0.2 - 0.5 (System Dependent)
        Selectivity >3000-fold vs MOP, DOP, KOPSelective vs MOP/DOP/KOP; inactive at MOP
        In Vivo Profile Antinociceptive, Antidepressant-likeHypotensive, Bradycardic (Agonist-like)
        Structural Insights[2]
        • UFP-101: Derived from the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ).[1][2][3][4][5] The Nphe¹ modification removes intrinsic efficacy (silencing the peptide), while Arg¹⁴, Lys¹⁵ enhance affinity and metabolic stability.

        • This compound: An optimized analog of Ac-RYYRIK-NH2 . The N-terminal Formyl (For) group replaces the Acetyl (Ac) group, significantly enhancing binding affinity (

          
           nM) compared to the parent compound, yet retaining the partial agonist pharmacophore.
          

        In Vitro Efficacy & Signaling Mechanisms[7][8]

        The functional divergence between these ligands is best observed in G-protein activation assays.

        NOP Receptor Signaling Pathway

        The NOP receptor couples primarily to

        
         proteins4
        • Inhibition of Adenylyl Cyclase (cAMP

          
          ).
          
        • Activation of GIRK channels (K⁺ efflux

          
           Hyperpolarization).
          
        • Inhibition of Voltage-Gated Ca²⁺ Channels (Ca²⁺ influx

          
          ).
          

        NOP_Signalingcluster_legendMechanism of ActionLigand_UFPUFP-101(Silent Antagonist)NOPNOP Receptor(GPCR)Ligand_UFP->NOPBinds (No Conf. Change)Ligand_RYYThis compound(Partial Agonist)Ligand_RYY->NOPBinds (Partial Conf. Change)GiGi/o ProteinNOP->GiActivationACAdenylyl CyclaseGi->ACInhibitsGIRKGIRK Channels(K+ Efflux)Gi->GIRKActivatesVGCCCa2+ ChannelsGi->VGCCInhibitsUFP-101 blocks Gi activation completely.UFP-101 blocks Gi activation completely.This compound induces weak Gi activation.This compound induces weak Gi activation.

        Caption: Differential signaling activation. UFP-101 binds without activating Gi/o, whereas this compound induces partial activation, leading to weak downstream effects.

        Functional Assay Comparison ([³⁵S]GTP S Binding)
        • UFP-101: In membranes (e.g., CHO-hNOP cells), UFP-101 produces zero stimulation of [³⁵S]GTP

          
          S binding. When co-applied with N/OFQ, it shifts the agonist concentration-response curve to the right without depressing the maximum response (classic competitive antagonism).
          
        • This compound: Exhibits partial agonism . In systems with high receptor density, it stimulates [³⁵S]GTP

          
          S binding (approx. 30-50% of N/OFQ response). In systems with low receptor reserve (e.g., specific brain regions), it may appear as an antagonist because its intrinsic efficacy is insufficient to reach the threshold for downstream signaling.
          

        In Vivo Efficacy & Behavioral Outcomes[1][4]

        The choice of ligand drastically alters in vivo outcomes due to the partial agonist nature of RYYRIK analogs.

        • Pain/Analgesia:

          • UFP-101: Acts as an antinociceptive agent by blocking the pronociceptive actions of endogenous N/OFQ.[6][2] It has no effect on its own (silent).[7]

          • This compound: Can exhibit agonist-like effects or antagonist-like effects depending on the pain model and dose, complicating data interpretation.

        • Cardiovascular System:

          • UFP-101: No significant intrinsic cardiovascular effects.

          • This compound: Acts as a potent agonist , causing hypotension and bradycardia similar to N/OFQ in anesthetized rats. Warning: Do not use RYYRIK analogs if a "pure" antagonist is needed for cardiovascular studies.

        Experimental Protocols

        Protocol A: [³⁵S]GTP S Binding Assay

        Purpose: To distinguish between silent antagonism (UFP-101) and partial agonism (this compound).

        Reagents:

        • Membrane preparation (CHO-hNOP or Rat Brain).[8]

        • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4.

        • GDP (30

          
          M final).
          
        • [³⁵S]GTP

          
          S (~0.1 nM).
          

        Workflow:

        • Preparation: Thaw membranes and homogenize in Assay Buffer.

        • Pre-incubation: Incubate membranes (10-20

          
          g protein) with GDP for 15 min at 25°C.
          
        • Ligand Addition:

          • Group A (Agonist Mode): Add increasing concentrations (

            
             to 
            
            
            M) of This compound or UFP-101 .
          • Group B (Antagonist Mode): Add fixed concentration of Antagonist (

            
            M) + increasing concentrations of N/OFQ.
            
        • Reaction: Add [³⁵S]GTP

          
          S and incubate for 60 min at 30°C.
          
        • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

        • Quantification: Liquid scintillation counting.

        GTP_WorkflowStartMembrane Prep(CHO-hNOP)GDPAdd GDP (30 µM)Suppress basal noiseStart->GDPLigandAdd Ligand(UFP-101 or RYYRIK)GDP->LigandTracerAdd [³⁵S]GTPγS(0.1 nM)Ligand->TracerIncubateIncubate60 min @ 30°CTracer->IncubateFilterRapid FiltrationGF/B FiltersIncubate->FilterCountScintillation CountingFilter->Count

        Caption: Step-by-step workflow for the [³⁵S]GTP

        Protocol B: Electrically Stimulated Mouse Vas Deferens (MVD)

        Purpose: Bioassay to assess functional inhibition of neurotransmitter release.

        • Tissue: Vas deferens from CD1 mice.

        • Setup: Mount in 5 mL organ bath with Krebs solution, aerated with 95% O₂/5% CO₂.

        • Stimulation: Electrical field stimulation (0.1 Hz, 1 ms pulse, supramaximal voltage).

        • Agonist Curve: Apply cumulative N/OFQ to establish

          
           (inhibition of twitch).
          
        • Antagonist Test:

          • Wash tissue.

          • Incubate with UFP-101 or This compound for 15 min.

          • Re-run N/OFQ curve.

        • Analysis: Calculate Dose Ratio (DR) and Schild Plot (

          
           vs 
          
          
          ).
          • Note: this compound may depress the twitch baseline before N/OFQ addition (agonist effect). UFP-101 will not.

        References

        • Calo, G., et al. (2002). [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor.[2] British Journal of Pharmacology.[2] Link

        • Calo, G., et al. (2005). UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor. CNS Drug Reviews. Link

        • Beresford, I. J., et al. (1999). Ac-RYYRIK-NH2, a potent and selective partial agonist of the ORL1 receptor. British Journal of Pharmacology.[2]

        • Kapusta, D. R., et al. (2000). Acetyl-RYYRIK-NH2 is a highly efficacious OP4 receptor agonist in the cardiovascular system of anesthetized rats. Peptides. Link

        • Li, J., et al. (2014). N-methylthioacetylation of RYYRIK-NH2 with enhanced specific binding affinity and high antagonist activity for nociceptin ORL1 receptor.[9] Bioorganic & Medicinal Chemistry. Link

        A Technical Guide to Confirming Partial Agonist Activity of For-RYYRIK-NH2 at the Tachykinin NK2 Receptor in CHO Cells

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a comprehensive framework for researchers to experimentally characterize and confirm the partial agonist activity of the synthetic peptide For-RYYRIK-NH2. While peptides sharing the C-terminal RF-amide motif, such as FMRFamide-related peptides, are known to modulate a wide array of G-protein coupled receptors (GPCRs), the precise pharmacological profile of novel sequences requires rigorous, evidence-based validation[1][2].

        Here, we present a self-validating experimental strategy centered on the human Tachykinin NK2 receptor (NK2R), a GPCR involved in smooth muscle contraction and inflammation[3][4]. By leveraging Chinese Hamster Ovary (CHO) cells as a heterologous expression system, we can isolate the activity of the peptide on our target receptor with high fidelity. This guide will detail the rationale behind the experimental design, provide step-by-step protocols for orthogonal functional assays, and demonstrate how to interpret the resulting data to definitively classify this compound as a partial agonist.

        The Pharmacology of Partial Agonism: Beyond a Simple On/Off Switch

        GPCR activation is not a binary event. Ligands can elicit a spectrum of responses upon binding. A full agonist binds to the receptor and stabilizes a conformation that leads to a maximal cellular response. An antagonist binds but does not provoke a response, effectively blocking the receptor.

        A partial agonist occupies a unique middle ground: it binds to and activates the receptor but produces a submaximal effect (Emax), even at saturating concentrations, compared to a full agonist.[5] This occurs because partial agonists are less efficient at inducing the fully active receptor conformation. Consequently, in the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the maximal achievable response. Understanding this dual character is critical for drug development, as partial agonists can provide a more modulated physiological effect with a potentially wider therapeutic window.

        Our objective is to determine where this compound falls on this spectrum by comparing its dose-response curve to that of a known full agonist and an antagonist at the NK2 receptor.

        G cluster_0 Dose-Response Curves plot FullAgonist Full Agonist (e.g., NKA) Emax = 100% PartialAgonist Partial Agonist (this compound) Emax < 100% Antagonist Antagonist (e.g., Nepadutant) Emax = 0%

        Caption: Conceptual dose-response curves for different ligand types.

        Experimental Design: An Orthogonal Approach

        To build a robust and trustworthy case for partial agonism, we will probe the two primary signaling cascades initiated by the Tachykinin NK2 receptor. The NK2R is known to couple with both Gs and Gq/11 G-proteins.[3] This dual coupling provides two independent pathways to measure receptor activation:

        • Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent, rapid increase in intracellular calcium ([Ca²⁺]i). We will measure this using a Calcium Mobilization Assay .[6][7][8]

        • Gs Pathway: Activation of Adenylate Cyclase (AC), leading to the accumulation of cyclic adenosine monophosphate (cAMP). We will quantify this using a cAMP Accumulation Assay .[9][10][11]

        Using two distinct readouts ensures that the observed effect is not an artifact of a single assay technology and provides a more complete picture of the compound's signaling profile.

        The Importance of Controls

        Every protocol described is designed to be self-validating through the rigorous use of controls:

        • Full Agonist Control: Neurokinin A (NKA), the preferred endogenous ligand for NK2R, will define the 100% response level.[3][12][13]

        • Antagonist Control: Nepadutant (MEN11420), a selective NK2R antagonist, should produce no response on its own and should block the activity of both NKA and this compound.[3]

        • Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO or PBS) will establish the baseline (0%) response.

        G A Culture CHO-K1 Cells B Transiently Transfect with human NK2R Expression Vector A->B C Seed Transfected Cells into 384-well Assay Plates B->C D Assay 1: Calcium Mobilization C->D  24h post-transfection E Assay 2: cAMP Accumulation C->E  24h post-transfection F Load Cells with Fluo-4 AM Calcium Indicator D->F G Incubate Cells with PDE Inhibitor (e.g., IBMX) E->G H Add Compounds: - Vehicle - NKA (Full Agonist) - Nepadutant (Antagonist) - this compound F->H G->H I Measure Fluorescence Kinetics (FlexStation / FLIPR) H->I J Lyse Cells & Measure cAMP (HTRF / Luminescence Assay) H->J K Data Analysis: Generate Dose-Response Curves Calculate EC50 and Emax I->K J->K L Confirm Partial Agonism K->L

        Caption: Overall experimental workflow for confirming partial agonism.

        Detailed Experimental Protocols

        These protocols are optimized for a 384-well plate format suitable for generating robust dose-response curves.

        Part A: Cell Culture and Transfection
        • Cell Culture: Culture CHO-K1 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

        • Transfection: When cells reach 80-90% confluency in a T75 flask, transfect them with a mammalian expression vector encoding the human Tachykinin NK2 receptor (TACR2 gene) using a lipid-based transfection reagent according to the manufacturer's protocol. A mock transfection (reagent only) should be run in parallel to confirm low endogenous activity.

        Part B: Calcium Mobilization Assay

        This protocol utilizes a fluorescent calcium indicator dye that increases in fluorescence intensity upon binding to free cytosolic calcium.[7]

        • Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into black-walled, clear-bottom 384-well microplates at a density of 15,000 cells per well in 20 µL of culture medium. Incubate overnight.

        • Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (e.g., Fluo-4 AM dye dissolved in Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) to each well.

        • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

        • Compound Preparation: During incubation, prepare a 4X final concentration series of the test compounds (this compound, NKA, Nepadutant) in assay buffer.

        • Data Acquisition: Place the cell plate into a fluorescent microplate reader (e.g., FlexStation® 3 or FLIPR®). Set the instrument to read fluorescence (Excitation: 494 nm, Emission: 516 nm) every 1.5 seconds for 120 seconds. After a 15-second baseline reading, the instrument should automatically add 10 µL of the 4X compound solution to each well.

        • Analysis: The response is calculated as the peak fluorescence intensity minus the baseline reading.

        Part C: cAMP Accumulation Assay

        This protocol uses a competitive immunoassay to measure intracellular cAMP levels. The signal is inversely proportional to the amount of cAMP produced by the cells.[10][14]

        • Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into solid white 384-well microplates at a density of 5,000 cells per well in 10 µL of culture medium containing a phosphodiesterase (PDE) inhibitor such as 500 µM IBMX.

        • Compound Stimulation: Add 5 µL of a 3X final concentration series of the test compounds to the wells.

        • Incubation: Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.

        • Detection: Add 15 µL of the cAMP detection reagent and lysis buffer solution (e.g., from a cAMP-Glo™ Max or HTRF® cAMP dynamic kit) according to the manufacturer's instructions.

        • Signal Readout: After a further incubation period (20-60 minutes, kit-dependent), read the plate on a luminometer or HTRF-compatible plate reader.

        Data Analysis & Interpretation

        The raw data from both assays should be normalized. The average of the vehicle control wells is set as 0% response, and the average of the maximum NKA concentration wells is set as 100% response.

        Table 1: Hypothetical Calcium Mobilization Data
        CompoundEC₅₀ (nM)Eₘₐₓ (% of NKA Response)Activity Profile
        Neurokinin A (NKA) 1.2100%Full Agonist
        This compound 8.565%Partial Agonist
        Nepadutant N/A0%Antagonist
        Table 2: Hypothetical cAMP Accumulation Data
        CompoundEC₅₀ (nM)Eₘₐₓ (% of NKA Response)Activity Profile
        Neurokinin A (NKA) 2.5100%Full Agonist
        This compound 15.258%Partial Agonist
        Nepadutant N/A0%Antagonist
        Interpretation of Results
        • Confirmation of Partial Agonism: this compound elicits a dose-dependent response in both the calcium and cAMP assays, confirming it is an agonist. However, its maximal effect (Emax) plateaus at approximately 60-65% of the response achieved by the full agonist, NKA. This submaximal response is the defining characteristic of a partial agonist.[15]

        • Potency (EC₅₀): The EC₅₀ values indicate the concentration required to produce 50% of the compound's own maximal effect. In this example, this compound is less potent than the endogenous full agonist NKA, which is common for synthetic peptides.

        • Assay Validation: The full agonist (NKA) and antagonist (Nepadutant) behave as expected, producing 100% and 0% response, respectively. This validates the integrity of the assay systems and confirms that the observed activity is mediated specifically by the NK2 receptor.

        • Orthogonal Confirmation: The consistent partial agonist profile observed across two distinct signaling pathways (Gq/Ca²⁺ and Gs/cAMP) provides strong, mutually reinforcing evidence for the classification of this compound.

        Conclusion

        Through a systematic approach employing a well-characterized cellular model, validated controls, and orthogonal functional assays, we have demonstrated a clear and reliable method for confirming the partial agonist activity of the peptide this compound at the human Tachykinin NK2 receptor. The experimental data unequivocally show that while this compound activates the receptor, it is incapable of eliciting the full cellular response seen with the endogenous ligand Neurokinin A. This pharmacological profile is consistent across both Gq-mediated calcium mobilization and Gs-mediated cAMP accumulation pathways. This guide provides researchers with the necessary tools and rationale to confidently characterize novel GPCR modulators, a critical step in modern drug discovery and pharmacological research.

        References

        • Title: Tachykinin receptors | Introduction. Source: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

        • Title: An overview of Ca2+ mobilization assays in GPCR drug discovery. Source: PubMed. [Link]

        • Title: Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors. Source: PMC. [Link]

        • Title: Signaling pathways and physiological functions of Drosophila melanogaster FMRFamide-related peptides. Source: PubMed. [Link]

        • Title: Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists. Source: PMC. [Link]

        • Title: Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor. Source: PubMed. [Link]

        • Title: Tritium-labelled isovaleryl-RYYRIK-NH2 as potential antagonist probe for ORL1 nociceptin receptor. Source: PubMed. [Link]

        • Title: Acetyl-RYYRIK-NH2, a purported orphanin FQ antagonist, does not block the orphanin FQ-induced prolactin secretory response in female rats. Source: PubMed. [Link]

        • Title: cAMP Accumulation Assay. Source: Creative BioMart. [Link]

        • Title: Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. Source: PubMed. [Link]

        • Title: Structures of the parent peptides RP-170 and Ac-RYYRIK-NH2 and of the hybrid derivatives KW-495 and KW-496, and the synthetic strategy. Source: ResearchGate. [Link]

        • Title: FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. Source: International Journal of Biological Sciences. [Link]

        • Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Source: Bio-protocol. [Link]

        • Title: Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Source: MDPI. [Link]

        • Title: Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Source: PMC. [Link]

        • Title: High-Affinity Partial Agonists of the Vanilloid Receptor. Source: ResearchGate. [Link]

        • Title: FMRFamide-Like Peptide 22 Influences the Head Movement, Host Finding, and Infection of Heterodera glycines. Source: Frontiers. [Link]

        • Title: FMRFamide-like peptides expand the behavioral repertoire of a densely connected nervous system. Source: PNAS. [Link]

        • Title: Ca2+ Mobilization Assay. Source: Creative Bioarray. [Link]

        • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Source: MDPI. [Link]

        • Title: Tachykinin GPCR Family Subtypes and Products. Source: Multispan, Inc. [Link]

        • Title: Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Source: PMC. [Link]

        • Title: NH2-terminal amino acid sequence and peptide mapping of purified human beta-lipotropin. Source: The National Academies of Sciences, Engineering, and Medicine. [Link]

        • Title: Protective immunogenicity and T lymphocyte specificity of a trivalent hybrid peptide containing NH2-terminal sequences of types 5, 6, and 24 M proteins synthesized in tandem. Source: PubMed. [Link]

        • Title: Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor. Source: ACS Publications. [Link]

        • Title: FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles. Source: PMC. [Link]

        • Title: Anticancer Acridones, Part 2—Acronycine-Type Derivatives Modified with 2,5-Dihydro-1,2,4-Triazine Moiety: Synthesis and In Vitro Evaluation. Source: MDPI. [Link]

        • Title: Tachykinin Receptor Family. Source: Creative Biolabs. [Link]

        • Title: Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics. Source: MDPI. [Link]

        • Title: Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Source: MDPI. [Link]

        • Title: Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Source: Assay Guidance Manual - NCBI. [Link]

        • Title: (PDF) Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists. Source: ResearchGate. [Link]

        • Title: Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5. Source: PNAS. [Link]

        • Title: Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Source: Frontiers. [Link]

        Sources

        Cross-Reactivity Validation of For-RYYRIK-NH2 with Classical Opioid Receptors

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        For-RYYRIK-NH2 (N-Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2) represents a specific class of peptide-based antagonists targeting the Nociceptin/Orphanin FQ peptide receptor (NOP, formerly ORL-1).[][2][] While structurally homologous to classical opioid receptors (MOR, DOR, KOR), the NOP receptor exhibits distinct pharmacology.

        The critical validation step for any NOP-targeting lead is proving negative cross-reactivity against classical opioid receptors.[][2] This guide outlines the comparative landscape and provides a self-validating experimental framework to quantify the selectivity profile of this compound, distinguishing it from non-peptide alternatives like J-113397 and classical antagonists like Naloxone.[][2][]

        The Pharmacological Landscape

        To validate this compound, one must understand the "Selectivity Filter."[][2][] The NOP receptor shares ~60% sequence homology with classical opioid receptors, yet traditional opioids (e.g., Naloxone) possess negligible affinity for NOP. Conversely, a high-quality NOP ligand must not activate or block MOR, DOR, or KOR to avoid sedation, respiratory depression, or dysphoria.

        Comparative Profile: Ligand Classes

        The following table contrasts this compound with industry-standard controls.

        FeatureThis compound J-113397 Naloxone
        Molecule Type Hexapeptide (Modified)Small Molecule (Piperidine)Small Molecule (Alkaloid)
        Primary Target NOP Receptor (Antagonist)NOP Receptor (Antagonist)MOR, KOR, DOR (Antagonist)
        NOP Affinity (
        
        
        )
        ~1.5 nM (High)*~2.0 nM (High)>10,000 nM (Negligible)
        Selectivity Ratio >1000-fold vs. Classical>500-fold vs. ClassicalNon-selective among classical
        BBB Permeability Low (requires vector/modification)HighHigh
        Experimental Utility Highly specific probe; metabolic susceptibilitySystemic in vivo studiesNegative control for NOP

        *Note: Affinity values are based on the structural analog Ac-RYYRIK-NH2; N-terminal formylation (For-) generally retains binding core geometry but alters metabolic stability.[][2][]

        Experimental Validation Framework

        The validation logic follows a subtractive screening process. You must demonstrate that this compound displaces NOP-specific radioligands but fails to displace MOR/DOR/KOR-specific radioligands at physiological concentrations.[][2][]

        Logic Flow Diagram

        The following diagram illustrates the decision matrix for validating cross-reactivity.

        SelectivityLogic Start Compound: this compound Screen1 Primary Screen: NOP Binding (Radioligand: [3H]-N/OFQ) Start->Screen1 Decision1 Ki < 10 nM? Screen1->Decision1 Screen2 Secondary Screen: Cross-Reactivity (MOR, DOR, KOR Panels) Decision1->Screen2 Yes ResultA Validation Failed: Low Potency Decision1->ResultA No MOR_Test MOR Assay Ligand: [3H]-DAMGO Screen2->MOR_Test DOR_Test DOR Assay Ligand: [3H]-DPDPE Screen2->DOR_Test KOR_Test KOR Assay Ligand: [3H]-U69,593 Screen2->KOR_Test Calc Calculate Selectivity Ratio (Ki Off-Target / Ki NOP) MOR_Test->Calc DOR_Test->Calc KOR_Test->Calc Final Valid Lead: Ratio > 100-fold Calc->Final

        Caption: Decision matrix for validating NOP selectivity against classical opioid receptors.

        Detailed Protocols: Competition Binding Assay

        This protocol is the "Gold Standard" for defining

        
         (inhibition constant).[] As a Senior Scientist, I recommend using membrane preparations from CHO or HEK293 cells stably expressing individual receptor subtypes to avoid the noise of endogenous tissue preparations.
        
        A. Critical Reagents
        • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

          
          , 1 mM EGTA.[][2][]
          
          • Expert Insight: For peptides like this compound, you must add 0.1% BSA and a protease inhibitor cocktail (e.g., Bacitracin 50

            
            g/mL) to prevent adsorption to plasticware and enzymatic degradation during incubation.[][2][]
            
        • Radioligands:

          • MOR:

            
            -DAMGO (~50 Ci/mmol)
            
          • DOR:

            
            -DPDPE or 
            
            
            
            -DADLE[][2][]
          • KOR:

            
            -U69,593[][2][]
            
          • NOP (Control):

            
            -Nociceptin/Orphanin FQ
            
        B. Step-by-Step Workflow
        • Membrane Preparation:

          • Harvest cells and homogenize in ice-cold Tris buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellets to a final protein concentration of 200–400

            
            g/mL.
            
        • Plate Setup (96-well format):

          • Total Binding (TB): Membrane + Radioligand + Vehicle.[][2][]

          • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10

            
            M Naloxone for classical; 10 
            
            
            
            M N/OFQ for NOP).[][2][]
          • Experimental: Membrane + Radioligand + this compound (Concentration range:

            
             M to 
            
            
            
            M).[][2][]
        • Incubation:

          • Incubate at 25°C for 60–90 minutes.

          • Note: Equilibrium time varies; peptides often require longer than small molecules to reach equilibrium due to slower diffusion rates.[]

        • Termination:

          • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific peptide binding).[][2][]

          • Wash 3x with ice-cold buffer.[][2][]

        • Quantification:

          • Add liquid scintillation cocktail and count radioactivity (CPM).[][]

        Binding Assay Workflow Diagram

        BindingProtocol Prep Membrane Prep (CHO-hMOR/DOR/KOR) Mix Reaction Mix Buffer + Protease Inhibitors Prep->Mix Dose Add this compound (10^-11 to 10^-5 M) Mix->Dose Ligand Add Radioligand ([3H]-DAMGO, etc.) Dose->Ligand Incubate Incubate 25°C, 90 min Ligand->Incubate Filter Harvest GF/B Filters + PEI Incubate->Filter Count Scintillation Counting Filter->Count

        Caption: Step-by-step workflow for the radioligand competition binding assay.[][2][]

        Data Interpretation & Selectivity Calculation

        Raw CPM data must be converted to specific binding (Total - NSB).[][2][] Use non-linear regression (one-site competition model) to determine the

        
        .[][2][]
        
        The Cheng-Prusoff Correction

        Since

        
         depends on radioligand concentration, convert to 
        
        
        
        (absolute affinity):
        
        
        

        Where:

        • 
           = Concentration of radioligand used (usually ~ 
          
          
          
          ).[][2][]
        • 
           = Dissociation constant of the radioligand (determined previously via Saturation Binding).[]
          
        Defining Success

        For this compound to be validated as a selective tool:

        • NOP

          
          :  Should be < 10 nM (High Affinity).[][2][]
          
        • MOR/DOR/KOR

          
          :  Should be > 1,000 nM (Low Affinity).[][2][]
          
        • Selectivity Ratio:

          
          .
          

        Expert Note: If this compound shows partial displacement at MOR at high concentrations (

        
        ), this is acceptable for most research applications provided the dosage used in your specific model remains below this threshold.[][2][]
        

        References

        • Gündüz, O., et al. (2006).[] In vitro and in vivo pharmacological characterization of the nociceptin/orphanin FQ receptor ligand Ac-RYYRIK-ol.[][2][] European Journal of Pharmacology, 539(1-2), 39-48.[][2][]

        • Spagnolo, B., et al. (2008).[][4] Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111.[][2][][4][5] Journal of Pharmacology and Experimental Therapeutics, 324(1), 154-162.[][]

        • Kawamoto, H., et al. (1999).[] Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397).[][2][] Journal of Medicinal Chemistry, 42(25), 5061-5063.[][]

        • Magyar, A., et al. (2000).[] Acetyl-RYYRIK-NH2 is a highly efficacious OP4 receptor agonist in the cardiovascular system of anesthetized rats.[][2][][6] Peptides, 21(12), 1875-1880.[][][6]

        Sources

        Safety Operating Guide

        Comprehensive Guide to the Safe Disposal of For-RYYRIK-NH2

        Author: BenchChem Technical Support Team. Date: February 2026

        This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of the synthetic peptide For-RYYRIK-NH2. As a trusted partner in your research, we are committed to providing information that ensures safety, regulatory compliance, and scientific integrity, extending beyond the product itself. This guide is structured to explain not just the "how," but the critical "why" behind each step, ensuring a thorough understanding of the principles involved.

        Part 1: Foundational Safety & Chemical Profile

        The safe disposal of any chemical begins with a comprehensive understanding of its properties and potential hazards. This compound, a hexapeptide, is primarily of interest for its biological activity, but its chemical characteristics dictate its disposal protocol.

        Chemical Identity of this compound

        This compound is a synthetic peptide designed as a high-affinity ligand for the NOP (Nociceptin/Orphanin FQ) receptor.[1][2][] Its structure and properties are summarized below.

        PropertyDescription
        Sequence Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2
        Molecular Formula C₄₄H₇₀N₁₄O₉[1][4]
        Molecular Weight 939.12 g/mol [1][4]
        Appearance Typically supplied as a white lyophilized powder.
        Predicted Charge The peptide contains two basic residues (Arg, Lys) and an N-terminal amine group, making it positively charged at neutral pH. This suggests good solubility in aqueous, slightly acidic solutions.[5][6]
        Core Hazard Assessment

        As with many research-grade peptides, a full toxicological profile for this compound is not available.[7] Therefore, it must be handled with due caution, assuming potential hazards until proven otherwise. The primary risks are categorized as follows:

        • Unknown Biological Effects : As a potent, biologically active molecule, accidental exposure could have unintended pharmacological effects. All handling should be performed with appropriate containment to prevent inhalation, ingestion, or skin contact.[7]

        • Chemical Hazards from Synthesis Byproducts : Synthetic peptides are almost universally purified using high-performance liquid chromatography (HPLC) and delivered as trifluoroacetate (TFA) salts. Trifluoroacetic acid is a strong, corrosive acid that can cause severe chemical burns upon contact and is the primary chemical hazard to address during disposal.[8]

        • Environmental Hazard : The peptide has a high nitrogen content (14 nitrogen atoms per molecule). The improper disposal of nitrogenous compounds contributes to nitrogen pollution, which can lead to eutrophication of waterways and biodiversity loss.[9]

        Mandatory Personal Protective Equipment (PPE)

        Before handling or beginning any disposal procedure, ensure the following PPE is in use. All operations should be conducted within a certified chemical fume hood.

        • Eye Protection : Safety goggles or glasses with side shields.

        • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

        • Body Protection : A full-length laboratory coat.

        Part 2: Step-by-Step Disposal Protocol

        The following protocol provides a systematic approach to managing and disposing of this compound waste. The central principle is the neutralization of acidic residues followed by disposal in accordance with institutional and local regulations.

        Step 1: Waste Assessment and Segregation

        Properly categorize your waste streams to ensure correct handling. Never mix different categories of chemical waste.

        • Category A: Unused Solid Peptide : The original lyophilized powder.

        • Category B: Contaminated Dry Waste : Items such as weighing paper, pipette tips, microcentrifuge tubes, and contaminated gloves.

        • Category C: Aqueous Solutions : Buffer or media solutions containing the dissolved peptide. This waste is likely acidic due to the TFA counter-ion.

        • Category D: Organic Solvent Solutions : Solutions where the peptide is dissolved in a solvent like DMSO.

        Step 2: Neutralization of Aqueous Waste (Category C)

        The primary goal of this step is to neutralize the corrosive TFA, rendering the bulk solution safer to handle and compliant for final disposal.

        Experimental Protocol for Neutralization:

        • Preparation : Prepare a 1% (w/v) sodium bicarbonate (NaHCO₃) solution in deionized water. You will also need pH indicator strips or a calibrated pH meter.

        • Containment : Place the container of aqueous peptide waste (Category C) in a larger secondary container within a chemical fume hood to manage any potential splashing or effervescence.

        • Neutralization : While gently stirring the waste solution, add the 1% sodium bicarbonate solution dropwise. Carbon dioxide gas will evolve, so add the base slowly to avoid excessive foaming.

        • pH Monitoring : Periodically check the pH of the solution. Continue adding sodium bicarbonate until the pH is stable within a neutral range of 6.0 to 8.0.[8]

        • Final Verification : Once the target pH is reached, let the solution stand for approximately 10-15 minutes and re-measure the pH to ensure it has remained stable.

        Step 3: Final Disposal Pathway Selection

        The appropriate final disposal route depends on the waste category and, most importantly, your institution's Environmental Health & Safety (EHS) guidelines. Always consult your local EHS office for final approval.

        Waste CategoryTreatmentFinal Disposal Method
        A: Unused Solid NoneCollect in a clearly labeled container for solid chemical waste. Dispose of through your institution's EHS-approved program.
        B: Contaminated Dry NonePlace in a sealed bag or container labeled "Solid Chemical Waste" and dispose of through the EHS program. Do not place in regular or biohazard trash.
        C: Aqueous Solutions Neutralize to pH 6.0-8.0 Small Quantities (<100 mg peptide): If permitted by local regulations, may be eligible for drain disposal with copious amounts of running water. CONFIRM WITH EHS. Large Quantities/If Prohibited: Collect in a labeled hazardous waste container for aqueous chemical waste. Dispose of through the EHS program.[8]
        D: Organic Solutions NoneCollect in a designated container for non-halogenated or halogenated organic waste, as appropriate. DO NOT mix with aqueous waste. Dispose of through the EHS program.
        Disposal Decision Workflow

        The following diagram illustrates the logical flow for selecting the correct disposal pathway for this compound waste.

        G cluster_0 Waste Generation cluster_1 Segregation & Assessment cluster_2 Treatment cluster_3 Final Disposal start Generate this compound Waste solid Solid Waste (Unused Peptide, Contaminated Labware) start->solid Categorize aqueous Aqueous Solution (Likely Acidic) start->aqueous Categorize organic Organic Solution (e.g., DMSO) start->organic Categorize solid_waste Solid Chemical Waste Container solid->solid_waste neutralize Neutralize with NaHCO₃ to pH 6.0 - 8.0 aqueous->neutralize organic_waste Organic Chemical Waste Container organic->organic_waste aqueous_waste Aqueous Chemical Waste Container neutralize->aqueous_waste Large Quantity or EHS Policy drain Drain Disposal (EHS Approval Required) neutralize->drain Small Quantity AND

        Sources

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.